Rosiglitazone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i10D2,11D2 |
InChI Key |
YASAKCUCGLMORW-MKQHWYKPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=CC=CC=N3 |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of Rosiglitazone-d4, a deuterated analog of the antidiabetic drug Rosiglitazone. It is intended to serve as a technical resource for professionals in research and drug development.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of Rosiglitazone, primarily utilized as an internal standard in quantitative bioanalytical studies, such as pharmacokinetic and metabolic research.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based assays.
Table 1: Physical and Chemical Data for this compound and Rosiglitazone
| Property | This compound | Rosiglitazone | Citations |
| IUPAC Name | 5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy-d4]phenyl]methyl]-1,3-thiazolidine-2,4-dione | 5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [2][3] |
| Synonyms | BRL 49653-d4 | Avandia, BRL 49653 | [2][4][5] |
| Molecular Formula | C₁₈H₁₅D₄N₃O₃S | C₁₈H₁₉N₃O₃S | [3][6][7] |
| Molecular Weight | 361.45 g/mol | 357.43 g/mol | [3][6][7] |
| CAS Number | 1132641-20-3 | 122320-73-4 | [3][6][8] |
| Appearance | Solid | White to off-white crystalline solid | [4][8][9] |
| Melting Point | Not specified | 122-123 °C | [3][4][10] |
| Purity (Typical) | ≥95% (HPLC) | ≥98% (HPLC) | [6][11][12] |
Table 2: Solubility Data for Rosiglitazone
| Solvent | Solubility | Citations |
| DMSO | ~34 mg/mL, 71-100 mg/mL | [5][9][13] |
| Dimethylformamide (DMF) | ~25 mg/mL | [9] |
| Ethanol | ~1 mg/mL | [9] |
| Aqueous Buffers | Sparingly soluble; solubility decreases with increasing pH. | [4][9] |
| DMSO:PBS (pH 7.2) 1:3 | ~0.5 mg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and analysis of this compound.
A general, scalable synthetic route for Rosiglitazone has been developed, which can be adapted for the deuterated analog by using deuterated starting materials.[14] The synthesis typically involves a multi-step process.[14][15]
Protocol:
-
Step 1: Synthesis of the Ether Intermediate: Reaction of a suitable pyridinylamino-ethanol intermediate with a protected 4-hydroxybenzaldehyde. For this compound, a deuterated ethoxy moiety would be introduced at this stage.
-
Step 2: Knoevenagel Condensation: The resulting benzaldehyde derivative is reacted with 2,4-thiazolidinedione.[15]
-
Step 3: Reduction: The double bond formed in the previous step is reduced to yield the final Rosiglitazone product.
-
Purification: The final compound is purified using techniques such as recrystallization or column chromatography to achieve high purity (>98%).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of this compound.[6][12]
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 6.5) and an organic solvent like acetonitrile.[16]
-
Detection: UV detection at a wavelength of 248 nm.[9]
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification
LC-MS is the primary application for this compound, where it serves as an internal standard for the accurate quantification of Rosiglitazone in biological matrices.[16][17]
Protocol:
-
Sample Preparation: Plasma samples are prepared by protein precipitation. Acetonitrile is added to the plasma sample containing the analyte (Rosiglitazone) and the internal standard (this compound).[16]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant is collected for analysis.
-
LC Separation: The extract is injected into an HPLC system, typically with a C18 column, to separate the analyte and internal standard from other matrix components.
-
MS Detection: The eluent from the HPLC is introduced into a mass spectrometer, often a tandem mass spectrometer (MS/MS), operating in electrospray ionization (ESI) mode.
-
Quantification: The concentrations of Rosiglitazone are determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathway and Mechanism of Action
Rosiglitazone functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[10][11][18][19] Its mechanism does not directly depend on the presence of deuterium, so the signaling pathway is identical for both Rosiglitazone and this compound.
Activation of PPARγ by Rosiglitazone leads to the transcription of insulin-responsive genes, ultimately enhancing tissue sensitivity to insulin in adipose tissue, skeletal muscle, and the liver.[20][21][22]
Figure 1. PPARγ signaling pathway activated by this compound.
Experimental Workflow Example
The primary use of this compound is as an internal standard in bioanalytical assays. The following diagram illustrates a typical workflow for the quantification of Rosiglitazone in plasma using LC-MS/MS.
Figure 2. Bioanalytical workflow for Rosiglitazone quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rosiglitazone [drugfuture.com]
- 5. Rosiglitazone [sigmaaldrich.com]
- 6. bdg.co.nz [bdg.co.nz]
- 7. chembk.com [chembk.com]
- 8. CheMondis Marketplace [chemondis.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. An alternative synthetic route for an antidiabetic drug, rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of rosiglitazone and 5-hydroxy rosiglitazone in rat plasma using LC-HRMS by direct and indirect quantitative analysis: a new approach for metabolite quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 19. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]
- 20. guidechem.com [guidechem.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
The Core Principle: Mechanism of Action as an Internal Standard
An In-depth Technical Guide to the Core Mechanism of Rosiglitazone-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed examination of this compound and its role as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of rosiglitazone, a potent thiazolidinedione-class antidiabetic drug. We will explore the fundamental principles of its mechanism, present detailed experimental protocols, and summarize key quantitative data.
The "mechanism of action" of this compound is not pharmacological but analytical. It serves as an ideal internal standard (IS) for quantitative mass spectrometry by leveraging the principle of isotopic dilution.[1][2] Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry for their ability to provide the highest degree of accuracy and precision.[3][4]
The core tenets of its function are:
-
Chemical and Physical Homogeneity: this compound is structurally identical to rosiglitazone, with the exception that several hydrogen atoms have been replaced by their heavier isotope, deuterium. This minimal structural change ensures that it has nearly identical physicochemical properties. Consequently, it behaves identically to the unlabeled analyte (rosiglitazone) during every stage of the analytical process, including extraction from the biological matrix (e.g., plasma), chromatographic separation, and ionization efficiency in the mass spectrometer's source.[4]
-
Mass-Based Distinguishability: Despite its chemical similarity, the deuterium atoms give this compound a distinct, higher molecular weight. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard and measure each signal independently.
-
Correction for Variability: A known, fixed concentration of this compound is added ("spiked") into every sample, including calibration standards and unknown study samples, at the very beginning of the sample preparation process.[3] Any physical loss of the analyte during sample preparation (e.g., incomplete extraction recovery) or variations in instrument response (e.g., injection volume inconsistencies or ion suppression) will affect the internal standard to the same degree as the analyte.[1][3]
-
Ratio-Based Quantification: The final quantification is not based on the absolute signal intensity of rosiglitazone, but on the ratio of the peak area of the analyte to the peak area of the internal standard. Because both are affected proportionally by experimental variations, their ratio remains constant and directly proportional to the initial concentration of the analyte in the sample. This effectively cancels out most sources of experimental error, leading to highly reliable and reproducible results.[1][3]
Pharmacological Context: The Rosiglitazone Signaling Pathway
To appreciate the importance of accurately measuring rosiglitazone, it is essential to understand its therapeutic mechanism of action. Rosiglitazone is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[5][6][7] Activation of PPARγ enhances tissue sensitivity to insulin, making it an effective treatment for type 2 diabetes mellitus.[6][7]
Quantitative Data Summary
The following tables summarize key parameters from published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of rosiglitazone using a deuterated internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte/Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Rosiglitazone | 358.1 | 135.1 | ESI+ | [8] |
| Rosiglitazone-d3 | 361.1 | 138.1 | ESI+ | [8] |
| Rosiglitazone | 358 | 135 | ESI+ | [9][10] |
ESI+: Electrospray Ionization, Positive Mode
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Value | Matrix | Reference |
| Linearity Range | 1 - 500 ng/mL | Human Plasma | [8] |
| 1 - 1000 ng/mL | Human Plasma | [11] | |
| 5 - 800 ng/mL | Human Plasma | [10] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Human Plasma | [8] |
| 1.054 ng/mL | Human Plasma | [12] | |
| Accuracy (% Nominal) | 93.3 - 112.3% | Human Plasma | [8] |
| >94.5% | Human Plasma | [9] | |
| Precision (% RSD) | < 14.4% | Human Plasma | [8] |
| < 10.9% | Human Plasma | [9] | |
| Recovery | 93.30% | Dried Blood Spots | [13] |
| 92.49% | Urine | [13] |
% RSD: Percent Relative Standard Deviation
Experimental Protocols
This section provides a detailed, representative protocol for the quantification of rosiglitazone in human plasma using Rosiglitazone-d3 as an internal standard, synthesized from published methodologies.[8]
Materials and Reagents
-
Rosiglitazone reference standard
-
Rosiglitazone-d3 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (with anticoagulant, e.g., K2-EDTA)
-
Ultrapure water
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the internal standard working solution (e.g., 50 µL of 40 ng/mL Rosiglitazone-d3 in acetonitrile) to each tube.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm particle size)[8]
-
Mobile Phase: Isocratic mixture of 60:40 (v/v) acetonitrile and 0.1% aqueous formic acid[8]
-
Flow Rate: 0.2 mL/min[8]
-
Column Temperature: Ambient or controlled (e.g., 40°C)
-
Total Run Time: 2.5 minutes per sample[8]
Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows, and compound-dependent parameters like collision energy and declustering potential for maximum signal intensity.
Visualizing the Workflow and Principles
The following diagrams illustrate the analytical workflow and the logical principle of using a stable isotope-labeled internal standard.
The diagram below illustrates the core principle of how the internal standard corrects for experimental variability, such as sample loss during extraction.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Rosiglitazone-d4 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a typical Certificate of Analysis (CoA) for Rosiglitazone-d4. This stable isotope-labeled internal standard is crucial for the accurate quantification of Rosiglitazone in biological matrices during pharmacokinetic and metabolic studies.
Compound Information
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | 5-((4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl-d4)methyl)thiazolidine-2,4-dione |
| Molecular Formula | C₁₈H₁₅D₄N₃O₃S |
| Molecular Weight | 361.45 g/mol |
| CAS Number | 1215407-67-2 (d4 labeled) |
| Parent CAS Number | 122320-73-4 (unlabeled) |
| Structure | See Figure 1 |
Figure 1: Chemical Structures
Caption: Relationship between Rosiglitazone and its deuterated form, this compound.
Analytical Data
High-Performance Liquid Chromatography (HPLC)
| Parameter | Result |
| Purity (by area %) | ≥ 98% |
| Retention Time | Approximately 3.7 minutes |
| Isotopic Purity | ≥ 99% |
A simple and accurate reverse-phase HPLC method is employed for the determination of this compound purity.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 5) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 235 nm.[1]
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
Mass Spectrometry (MS)
| Parameter | Result |
| Method | Electrospray Ionization (ESI), Positive Mode |
| [M+H]⁺ | m/z 362.1 |
| Confirmation | Conforms to the expected isotopic distribution for a D4-labeled compound. |
Mass spectral analysis is performed to confirm the molecular weight and isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system.
-
Ionization Source: Electrospray Ionization (ESI) in the positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
| Parameter | Result |
| Identity | Conforms to the structure of this compound. |
| Solvent | DMSO-d₆ |
| Frequency | 400 MHz |
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | d | 1H | Pyridine-H |
| 7.50 | t | 1H | Pyridine-H |
| 6.80 | d | 1H | Pyridine-H |
| 6.70 | t | 1H | Pyridine-H |
| 4.85 | dd | 1H | CH (thiazolidinedione) |
| 4.20 | t | 2H | O-CH₂ |
| 3.95 | t | 2H | N-CH₂ |
| 3.30 | dd | 1H | CH₂ (thiazolidinedione) |
| 3.10 | s | 3H | N-CH₃ |
| 2.90 | dd | 1H | CH₂ (thiazolidinedione) |
Note: The aromatic signals for the phenyl ring are absent due to deuterium labeling.
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Temperature: 25 °C.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
Visualizations
Figure 2: Certificate of Analysis Workflow
Caption: A generalized workflow for the generation of a Certificate of Analysis.
Figure 3: Simplified PPARγ Signaling Pathway
Caption: Rosiglitazone activates the PPARγ receptor, leading to changes in gene expression.[2]
Storage and Handling
-
Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
Handling: This product is for research use only. It is not for human or veterinary use. Handle with appropriate personal protective equipment.
This document is intended to be a representative example of a Certificate of Analysis for this compound and should be used for informational purposes. Always refer to the specific Certificate of Analysis provided with the product lot for official specifications and results.
References
- 1. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone, an agonist of peroxisome-proliferator-activated receptor gamma (PPARgamma), decreases inhibitory serine phosphorylation of IRS1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Rosiglitazone-d4: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Rosiglitazone-d4. It provides essential physicochemical data, detailed analytical methodologies, and an overview of the relevant biological signaling pathway.
Core Physicochemical Data
This compound is the deuterated form of Rosiglitazone, a member of the thiazolidinedione class of drugs. The incorporation of deuterium atoms makes it a valuable tool, primarily as an internal standard in quantitative bioanalytical assays.
| Parameter | Value | Reference |
| CAS Number | 1132641-20-3 | N/A |
| Molecular Formula | C₁₈H₁₅D₄N₃O₃S | N/A |
| Molecular Weight | 361.45 g/mol | N/A |
| Unlabeled CAS Number | 122320-73-4 | N/A |
| Unlabeled Molecular Weight | 357.43 g/mol | [1] |
Experimental Protocols: Bioanalytical Quantification of Rosiglitazone using LC-MS/MS
The following protocol is a representative method for the quantification of Rosiglitazone in biological matrices (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., a mixture of chloroform and isoamyl alcohol, 9:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 column is commonly used (e.g., Nova-Pak C18, 150 mm × 4.6 mm, 4 µm).[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, 30 mM ammonium acetate (pH 4.0) and acetonitrile (75:25, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Rosiglitazone: m/z 358 → 135.[3]
-
This compound (Internal Standard): The specific transition will depend on the position of the deuterium labels. A common approach is to monitor the transition from the deuterated parent ion to a characteristic fragment ion.
-
-
Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and ion source temperature is required for the specific mass spectrometer being used.
Signaling Pathway: Rosiglitazone and PPARγ Activation
Rosiglitazone exerts its therapeutic effects, primarily as an insulin sensitizer, through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor.[4] The deuteration of Rosiglitazone does not alter this mechanism of action.
Caption: Rosiglitazone activates the PPARγ signaling pathway.
Experimental Workflow: Quantitative Bioanalysis
The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Rosiglitazone using its deuterated analog.
Caption: Workflow for a pharmacokinetic study using this compound.
References
Rosiglitazone-d4: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of Rosiglitazone-d4 in various common laboratory solvents. The data presented is essential for the accurate preparation of stock solutions and experimental media in preclinical and clinical research settings. As the deuterated form of Rosiglitazone, this compound is expected to exhibit nearly identical solubility characteristics to its non-deuterated counterpart. The following data, gathered from various chemical suppliers, pertains to Rosiglitazone and serves as a robust proxy for this compound.
Quantitative Solubility Data
The solubility of Rosiglitazone has been determined in a range of organic solvents and aqueous solutions. The data is summarized in the tables below for easy comparison.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO (Dimethyl Sulfoxide) | 34 - 175 | 95.1 - 489.6 | Ultrasonic assistance may be required for higher concentrations. |
| Ethanol | 1 - 2 | 2.8 - 5.6 | Heating to 60°C and sonication may be necessary to achieve higher solubility. |
| Dimethylformamide (DMF) | 10 - 25 | 28.0 - 69.9 | No special conditions reported. |
| Methanol | 1 | 2.8 | Stock solutions in methanol (1 mg/mL) have been shown to be stable.[1] |
Table 2: Solubility in Aqueous Solutions
| Solvent System | Solubility (mg/mL) | Molar Equivalent (mM) | Preparation Notes |
| Water | < 0.1 | < 0.28 | Considered insoluble or very sparingly soluble.[2][3] |
| 1:3 DMSO:PBS (pH 7.2) | ~ 0.5 | ~ 1.4 | The compound should first be dissolved in DMSO.[4] |
| 1:1 DMF:PBS (pH 7.2) | ~ 0.5 | ~ 1.4 | The compound should first be dissolved in DMF. |
| 0.5% CMC-Na in saline | 10 | 28.0 | Forms a suspended solution; requires sonication.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 5 | ≥ 14.0 | Results in a clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 | ≥ 14.0 | Results in a clear solution.[3] |
Experimental Protocols
The following sections detail standardized methodologies for determining solubility and preparing stock solutions of this compound.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation of Solvent: Prepare the desired solvent or buffer system (e.g., water, PBS, etc.). Ensure the pH is accurately adjusted and recorded.
-
Addition of Compound: Add an excess amount of this compound to a clear glass vial containing a known volume of the prepared solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Analyze the concentration of this compound in the collected supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility based on the measured concentration in the saturated solution.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Solvent Addition: In a suitable vial, add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound to achieve the target concentration.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent moisture absorption and degradation. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months when stored properly.
Visualizations
The following diagrams illustrate key concepts related to the experimental workflow and the biological activity of Rosiglitazone.
References
- 1. analytical chemistry - What is the procedure to create stock solutions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercially Available Rosiglitazone-d4 Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone is a member of the thiazolidinedione class of drugs, known for its role as a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Its primary therapeutic application has been in the management of type 2 diabetes, where it functions as an insulin sensitizer, thereby improving glycemic control.[2] In bioanalytical studies, particularly those involving pharmacokinetic and metabolic profiling, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification. Rosiglitazone-d4, a deuterated analog of rosiglitazone, serves as an ideal internal standard for mass spectrometry-based assays due to its chemical similarity to the analyte and its distinct mass-to-charge ratio. This technical guide provides an in-depth overview of commercially available this compound standards, their technical specifications, and detailed methodologies for their application in research and development.
Commercially Available this compound Standards
Several suppliers offer this compound and other related isotopically labeled standards. While specific quantitative data such as purity and isotopic enrichment are batch-specific and provided in the Certificate of Analysis (CoA) upon purchase, the following table summarizes representative product specifications from various commercial sources. Researchers are advised to request the CoA from the supplier for the most accurate and up-to-date information.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Notes |
| MedChemExpress | This compound-1 | HY-17386S1 | C₁₈H₁₅D₄N₃O₃S | 361.45 | Deuterium-labeled Rosiglitazone. |
| Axios Research | N-Desmethyl this compound | AR-R01987 | C₁₇H₁₃D₄N₃O₃S | 347.43 | Comes with a comprehensive Certificate of Analysis (COA).[3] |
| Axios Research | 5-Hydroxy this compound (Phenyl-d4) | AR-R01988 | C₁₈H₁₅D₄N₃O₄S | 377.45 | Comes with a comprehensive Certificate of Analysis (COA).[3] |
| TLC Pharmaceutical Standards | 5-Hydroxy this compound (Phenyl-d4) | R-086 | C₁₈H₁₅D₄N₃O₄S | 377.45 | Part of a range of Rosiglitazone related standards. |
Experimental Protocols
The use of this compound as an internal standard is central to the accurate quantification of rosiglitazone in biological matrices. Below are detailed methodologies synthesized from various validated bioanalytical methods.
Sample Preparation: Protein Precipitation
This method is suitable for the extraction of rosiglitazone from plasma samples.
-
Reagents and Materials:
-
Human plasma (or other relevant biological matrix)
-
This compound internal standard solution (concentration to be optimized based on the expected analyte concentration range)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add a specified amount of this compound internal standard solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rosiglitazone: m/z 358.0 → 135.0[5]
-
This compound: The precursor ion will be m/z 362.0. The product ion will likely be the same as the unlabeled compound, m/z 135.0, as the deuterium atoms are typically on a part of the molecule that is not fragmented. This transition needs to be confirmed by direct infusion of the this compound standard.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity for both the analyte and the internal standard.
-
Signaling Pathway and Experimental Workflow
Rosiglitazone Signaling Pathway
Rosiglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates the transcription of numerous genes involved in glucose and lipid metabolism. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the expression of genes that enhance insulin sensitivity, promote adipocyte differentiation, and exert anti-inflammatory effects.
Caption: Rosiglitazone activates PPARγ, leading to gene expression changes that improve insulin sensitivity.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of rosiglitazone in a biological matrix using this compound as an internal standard.
Caption: A standard bioanalytical workflow for the quantification of rosiglitazone using an internal standard.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of rosiglitazone in various biological matrices. This guide provides a comprehensive overview of commercially available standards and a detailed framework for the development and implementation of robust bioanalytical methods. Researchers should always refer to the supplier's Certificate of Analysis for specific product details and validate all analytical methods according to the relevant regulatory guidelines to ensure data integrity and reliability.
References
- 1. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]
- 2. ≥98% (HPLC), powder, PPARγ agonist | Sigma-Aldrich [sigmaaldrich.com]
- 3. Rosiglitazone |Axios Research [axios-research.com]
- 4. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Metabolic Pathways of Rosiglitazone-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of Rosiglitazone-d4. Given that this compound is a deuterated analog of Rosiglitazone and is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, its metabolic fate is considered to be analogous to that of the parent compound, Rosiglitazone. This document details the primary metabolic transformations, the enzymes involved, and available quantitative data. Furthermore, it outlines a representative experimental protocol for the analysis of Rosiglitazone and its metabolites.
Introduction to Rosiglitazone Metabolism
Rosiglitazone, an antidiabetic drug of the thiazolidinedione class, is extensively metabolized in the liver before excretion. The primary routes of metabolism involve Phase I oxidation reactions, specifically N-demethylation and para-hydroxylation of the pyridine ring, followed by Phase II conjugation reactions.[1][2][3] The cytochrome P450 (CYP) enzyme system, particularly the CYP2C8 isoenzyme, plays a crucial role in the initial oxidative metabolism of Rosiglitazone.[1][4][5] CYP2C9 contributes to a lesser extent.[1][5] The resulting metabolites are then conjugated with sulfate or glucuronic acid to form more water-soluble compounds that are readily excreted.[1][3]
This compound, containing four deuterium atoms, is employed as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Rosiglitazone and its metabolites in biological matrices.[6][7] The deuterium labeling is not expected to alter the fundamental metabolic pathways of the molecule.
Core Metabolic Pathways
The two principal Phase I metabolic pathways for Rosiglitazone are:
-
N-demethylation: This reaction involves the removal of a methyl group from the nitrogen atom of the pyridine ring, leading to the formation of N-desmethylrosiglitazone. This metabolite is one of the major circulating metabolites of Rosiglitazone.
-
para-Hydroxylation: This pathway introduces a hydroxyl group at the para position of the pyridine ring, resulting in the formation of para-hydroxyrosiglitazone.
Following these initial oxidative steps, the metabolites undergo Phase II conjugation:
-
Sulfation and Glucuronidation: The hydroxylated and N-demethylated metabolites are further processed by conjugation with sulfate (sulfation) or glucuronic acid (glucuronidation). These reactions increase the water solubility of the metabolites, facilitating their elimination from the body.
Quantitative Metabolic Data
While specific quantitative data for the metabolism of this compound is not available in the public domain due to its use as an internal standard, extensive data exists for the parent compound, Rosiglitazone. The following tables summarize key quantitative parameters related to Rosiglitazone metabolism.
Table 1: Major Metabolites of Rosiglitazone and a Minor Contributor
| Metabolite | Formation Pathway | Key Enzyme(s) |
| N-desmethylrosiglitazone | N-demethylation | CYP2C8 (major), CYP2C9 (minor) |
| para-hydroxyrosiglitazone | para-hydroxylation | CYP2C8 (major) |
Table 2: Pharmacokinetic Parameters of Rosiglitazone and its Metabolites in Healthy Volunteers
| Parameter | Rosiglitazone | N-desmethylrosiglitazone | para-hydroxyrosiglitazone |
| Linear Range of Quantification (ng/mL) | 1-500 | 1-150 | 1-25 |
| Lower Limit of Quantification (ng/mL) | 1 | 1 | 1 |
Data derived from a pharmacokinetic study using an LC-MS/MS method.[8]
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the core metabolic pathways of Rosiglitazone.
Caption: Primary metabolic pathways of Rosiglitazone.
Experimental Protocol: Quantification of Rosiglitazone and its Metabolites
This section provides a detailed methodology for the simultaneous quantification of Rosiglitazone, N-desmethylrosiglitazone, and para-hydroxyrosiglitazone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method utilizes a deuterated internal standard, such as Rosiglitazone-d3, which is analogous to the use of this compound.[8]
Materials and Reagents
-
Rosiglitazone, N-desmethylrosiglitazone, and para-hydroxyrosiglitazone reference standards
-
Rosiglitazone-d3 (or this compound) as an internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Deionized water
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Rosiglitazone, N-desmethylrosiglitazone, and para-hydroxyrosiglitazone into drug-free human plasma.
-
Protein Precipitation: To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard (e.g., 40 ng/mL of Rosiglitazone-d3).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 100 mm x 2.0 mm, 3 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Ambient.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Rosiglitazone: m/z 358.1 → 135.1
-
N-desmethylrosiglitazone: m/z 344.2 → 121.1
-
para-hydroxyrosiglitazone: m/z 374.1 → 151.1
-
Rosiglitazone-d3 (IS): m/z 361.1 → 138.1
-
-
Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the analytes in the QC and unknown samples by interpolation from the calibration curve using a weighted linear regression model.
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the quantification of Rosiglitazone and its metabolites.
Caption: LC-MS/MS experimental workflow.
Conclusion
The metabolic pathways of this compound are presumed to be identical to those of Rosiglitazone, primarily involving N-demethylation and para-hydroxylation by CYP2C8, followed by conjugation. As a deuterated internal standard, this compound is a critical tool for the accurate quantification of the parent drug and its metabolites in biological samples. The provided experimental protocol offers a robust and sensitive method for such analyses, which is essential for drug development and clinical research. This guide provides researchers and scientists with the core knowledge required to understand and investigate the metabolism of Rosiglitazone.
References
- 1. ClinPGx [clinpgx.org]
- 2. Physiologically based pharmacokinetic modeling of CYP2C8 substrate rosiglitazone and its metabolite to predict metabolic drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone (Avandia) [ebmconsult.com]
- 4. [PDF] CHARACTERIZATION OF CYTOCHROME P450 2C8 ACTIVITY IN VIVO: PHARMACOGENETIC AND PHARMACOKINETIC STUDIES OF ROSIGLITAZONE METABOLISM | Semantic Scholar [semanticscholar.org]
- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]
- 6. veeprho.com [veeprho.com]
- 7. N-Desmethyl this compound (1215407-67-2) for sale [vulcanchem.com]
- 8. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Rosiglitazone in Human Plasma using a Validated LC-MS/MS Method with Rosiglitazone-d4 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rosiglitazone in human plasma. The method utilizes Rosiglitazone-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure allows for high-throughput sample processing. The chromatographic separation was achieved on a C18 column with a total run time of 3.5 minutes. The method was validated according to the FDA guidelines and demonstrated excellent linearity, sensitivity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Rosiglitazone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of Rosiglitazone in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in extraction and injection.
Experimental Workflow
The overall experimental workflow for the quantification of Rosiglitazone in human plasma is depicted below.
Caption: Experimental workflow for Rosiglitazone quantification.
Experimental Protocols
Materials and Reagents
-
Rosiglitazone reference standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (blank, drug-free)
-
Ultrapure water
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving Rosiglitazone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 20% A, 80% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 3.5 minutes |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| MRM Transitions | Rosiglitazone: m/z 358.1 → 135.1this compound: m/z 362.1 → 139.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 150 ms |
Method Validation Summary
The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.
Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Limit of Detection (LOD) | 0.5 ng/mL[2] |
Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC (3 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Mid QC (100 ng/mL) | < 8% | 92 - 108% | < 8% | 92 - 108% |
| High QC (800 ng/mL) | < 7% | 95 - 105% | < 7% | 95 - 105% |
Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Rosiglitazone | 85 - 95% | Minimal (<15%) |
| This compound | 85 - 95% | Minimal (<15%) |
Logical Relationship of Method Validation
The following diagram illustrates the logical flow of the method validation process.
Caption: Logical flow of the LC-MS/MS method validation.
Conclusion
The developed and validated LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Rosiglitazone in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic and clinical studies of Rosiglitazone.
References
- 1. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
Application Note and Protocol: Quantitative Analysis of Rosiglitazone in Human Plasma using Rosiglitazone-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone is an oral anti-diabetic agent that improves glycemic control by enhancing insulin sensitivity. Accurate quantification of rosiglitazone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments during drug development. This application note provides a detailed protocol for the sensitive and selective quantification of rosiglitazone in human plasma using a stable isotope-labeled internal standard, Rosiglitazone-d4, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
The described method involves a simple protein precipitation step for plasma sample preparation, followed by rapid isocratic chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
Principle of the Internal Standard Method
The internal standard (IS) method is a fundamental technique in analytical chemistry for improving the precision and accuracy of quantitative analysis. In this protocol, this compound, a deuterated analog of the analyte (rosiglitazone), is used as the internal standard.
Caption: Principle of the Internal Standard Method.
Experimental Protocols
Materials and Reagents
-
Rosiglitazone (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions Preparation
-
Rosiglitazone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of rosiglitazone in acetonitrile to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to obtain a final concentration of 1 mg/mL.
-
Rosiglitazone Working Solutions: Prepare serial dilutions of the rosiglitazone stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (40 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 40 ng/mL.
Sample Preparation (Protein Precipitation)
A simple protein precipitation method is employed for the extraction of rosiglitazone from plasma samples.[1][2]
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (40 ng/mL this compound in acetonitrile) to each plasma sample.[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS conditions. Instrument parameters should be optimized for the specific system being used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm)[3] |
| Mobile Phase | Isocratic: 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water[3] |
| Flow Rate | 0.2 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Rosiglitazone: m/z 358.1 → 135.1 This compound: m/z 362.1 → 139.1 (Predicted) |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation results for a similar method.[3]
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Rosiglitazone | 1 - 500 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 150 | < 15 | < 15 | 85 - 115 |
| High | 400 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Rosiglitazone | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: Experimental workflow for Rosiglitazone analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of rosiglitazone in human plasma using this compound as an internal standard. The method is simple, rapid, and robust, making it suitable for high-throughput analysis in a drug development setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation.
References
- 1. a protein precipitation extraction method [protocols.io]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Rosiglitazone in Human Plasma Using HPLC with Tandem Mass Spectrometry
Introduction
Rosiglitazone is an oral anti-diabetic agent belonging to the thiazolidinedione class of drugs. It improves glycemic control by enhancing insulin sensitivity.[1] Accurate and reliable quantification of Rosiglitazone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note presents a robust and sensitive HPLC-MS/MS method for the determination of Rosiglitazone in human plasma, utilizing a deuterated internal standard (Rosiglitazone-d4) for enhanced accuracy and precision. The method described herein is suitable for high-throughput analysis in a clinical or research setting.
Materials and Methods
Reagents and Chemicals
-
Rosiglitazone (≥99% purity)
-
This compound (≥99% purity, as internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A simple and rapid protein precipitation method was employed for plasma sample preparation.
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing 40 ng/mL of the internal standard, this compound.[2]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Experimental Workflow
Caption: Experimental workflow for Rosiglitazone analysis.
Chromatographic and Mass Spectrometric Conditions
The chromatographic separation and mass spectrometric detection were optimized for sensitivity and selectivity.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC Column | Luna C18 (100 mm x 2.0 mm, 3 µm)[2] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)[2] |
| Flow Rate | 0.2 mL/min[2] |
| Column Temperature | 40°C[3] |
| Injection Volume | 25 µL[3] |
| Run Time | 2.5 minutes[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| MRM Transitions | Rosiglitazone: m/z 358.1 → 135.1[2][4] this compound: m/z 362.1 → 139.1 (inferred) |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Results and Discussion
Method Validation
The developed method was validated according to established guidelines for bioanalytical method validation.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1.00 to 500 ng/mL for Rosiglitazone in human plasma.[5] The correlation coefficient (r²) was consistently greater than 0.999.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Rosiglitazone | 1.00 - 500 | > 0.999[5] |
Precision and Accuracy
The intra-assay and inter-assay precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 4.
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Low | 5 | < 9.0 | < 8.5 | 95.5 - 108.2 |
| Medium | 100 | < 7.5 | < 7.0 | 97.1 - 105.4 |
| High | 400 | < 6.0 | < 6.5 | 98.3 - 103.7 |
Note: The precision and accuracy values are representative and based on typical performance. A study reported a coefficient of variation for assay precision of less than 14.4% and accuracy between 93.3% and 112.3%.[2] An improved LC-ESI-MS-MS method showed intra-assay and inter-assay precision with a maximum %CV of 9.37% and accuracy with a maximum %difference from theoretical of 12.7%.[5]
Limit of Quantification (LLOQ)
The lower limit of quantification (LLOQ) for Rosiglitazone in human plasma was determined to be 1.00 ng/mL.[5] At this concentration, the analyte response was identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy within 80-120%.
Signaling Pathway of Rosiglitazone
Caption: Rosiglitazone signaling pathway.
Conclusion
This application note describes a highly sensitive, specific, and rapid HPLC-MS/MS method for the quantification of Rosiglitazone in human plasma using a deuterated internal standard. The simple sample preparation procedure and short chromatographic run time make this method ideal for high-throughput analysis in clinical and research laboratories. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies of Rosiglitazone.
References
- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rosiglitazone-d4 Sample Preparation in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of Rosiglitazone-d4 in biological matrices for quantitative bioanalysis. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used techniques tailored for the analysis of Rosiglitazone and its deuterated analogue, this compound, which is commonly used as an internal standard.
Introduction
Accurate and reliable quantification of drug candidates and their metabolites in biological samples is a cornerstone of drug development. The quality of bioanalytical data is heavily dependent on the sample preparation method, which aims to remove interfering matrix components and enrich the analyte of interest. Rosiglitazone is a thiazolidinedione anti-diabetic agent. This compound, a stable isotope-labeled version, is the preferred internal standard for quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass-to-charge ratio. This document outlines three common sample preparation techniques for this compound from plasma or serum samples.
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation method depends on the required sensitivity, throughput, and the nature of the biological matrix. Below is a summary of the key quantitative parameters for the three detailed methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >90% (for similar compounds) | ~79%[1] | >90% (achievable with optimization) |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Matrix Effect | High | Medium | Low |
| Simplicity | High | Medium | Low to Medium |
| Automation Potential | High | Medium | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is particularly well-suited for high-throughput applications. Acetonitrile is a commonly used solvent for this purpose.
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature (approximately 25°C).
-
Homogenization: Vortex the thawed samples to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound in a suitable solvent) to each sample.
-
Precipitation: Add 250 µL of cold acetonitrile to each tube.
-
Mixing: Vortex the mixture vigorously for 5-10 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,800 rpm for 2-5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean vial.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.
-
Analysis: Inject an appropriate volume (e.g., 2 µL) of the final extract into the LC-MS/MS system.
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. LLE provides a cleaner extract compared to PPT, resulting in reduced matrix effects.
-
Sample Preparation: To 1 mL of human plasma, add the internal standard (this compound).
-
Extraction Solvent: Add an appropriate volume of an immiscible organic solvent. A mixture of methylene chloride and hexane (50:50, v/v) has been used for Rosiglitazone.[2]
-
pH Adjustment (if necessary): For acidic or basic analytes, adjust the pH of the aqueous phase to ensure the analyte is in its neutral form to facilitate extraction into the organic phase. For Rosiglitazone, acidification with 1 M HCl has been reported.[2]
-
Mixing: Vortex the mixture for an adequate time (e.g., 5-10 minutes) to ensure efficient partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the samples to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.
-
Sorbent Selection: Choose an appropriate SPE sorbent based on the physicochemical properties of Rosiglitazone (e.g., reversed-phase C18 for nonpolar compounds).
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it to activate the sorbent.
-
Equilibration: Equilibrate the cartridge with a solution that mimics the sample matrix (e.g., water or buffer) to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated plasma sample (spiked with this compound) onto the cartridge at a controlled flow rate. The analyte will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds that are less strongly retained than the analyte.
-
Elution: Elute the analyte from the sorbent using a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
-
Analysis: Inject the sample into the LC-MS/MS system.
References
Application Notes and Protocols for the Use of Rosiglitazone-d4 in Pharmacokinetic Studies of Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Rosiglitazone-d4 as an internal standard in the pharmacokinetic analysis of Rosiglitazone. The protocols detailed below are intended to assist in the accurate quantification of Rosiglitazone in biological matrices, a critical step in drug development and clinical research.
Introduction
Rosiglitazone is a member of the thiazolidinedione class of drugs used in the treatment of type 2 diabetes mellitus. It acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. Accurate determination of Rosiglitazone concentrations in biological samples is essential for pharmacokinetic (PK) studies, which inform dosing regimens and assess drug safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and instrument response.
Quantitative Data from Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of Rosiglitazone from studies in healthy volunteers and patients with end-stage renal disease. While these studies may not have exclusively used this compound as the internal standard, the data is representative of Rosiglitazone's pharmacokinetic profile. The use of a deuterated internal standard like this compound in the analytical methodology enhances the reliability of such measurements.
Table 1: Pharmacokinetic Parameters of Rosiglitazone in Healthy Individuals after a Single 8 mg Oral Dose [1]
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 373 | 95 |
| Tmax (h) | ~1 | - |
| AUC(0-∞) (ng·h/mL) | 2388 | 494 |
| t1/2 (h) | 3.81 | 0.86 |
Table 2: Pharmacokinetic Parameters of Rosiglitazone in Hemodialysis Patients (Non-dialysis Day) after a Single 8 mg Oral Dose [1]
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 338 | 114 |
| Tmax (h) | - | - |
| AUC(0-∞) (ng·h/mL) | 2192 | 598 |
| t1/2 (h) | 3.70 | 0.75 |
Experimental Protocols
Bioanalytical Method for Rosiglitazone Quantification in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of Rosiglitazone and its metabolites using a deuterated internal standard (Rosiglitazone-d3), which is directly applicable for this compound.
Objective: To accurately quantify the concentration of Rosiglitazone in human plasma samples using this compound as an internal standard.
Materials:
-
Rosiglitazone analytical standard
-
This compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
Protocol:
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of Rosiglitazone in acetonitrile.
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare working standard solutions of Rosiglitazone by serial dilution of the stock solution with 50% acetonitrile in water to create calibration standards (e.g., 1-500 ng/mL).
-
Prepare a working internal standard solution of this compound at a concentration of 40 ng/mL in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards on ice.
-
To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (40 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 2.0 mm, 3 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Run Time: Approximately 3 minutes.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rosiglitazone: m/z 358.1 → 135.1
-
This compound: m/z 362.1 → 139.1 (Note: The exact m/z for this compound may vary slightly based on the position of the deuterium atoms).
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for both analyte and internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Rosiglitazone to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of Rosiglitazone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Rosiglitazone
Rosiglitazone's primary mechanism of action is through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Caption: Rosiglitazone activates PPARγ, leading to changes in gene expression that improve insulin sensitivity.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps in a typical pharmacokinetic study of Rosiglitazone using this compound as an internal standard.
Caption: Workflow of a Rosiglitazone pharmacokinetic study from drug administration to data analysis.
Logical Relationship of Analytical Method Components
This diagram outlines the logical relationship between the different components of the LC-MS/MS analytical method.
Caption: Logical flow of the bioanalytical method for Rosiglitazone quantification.
References
Application Note: Determination of Rosiglitazone in Human Urine Samples using Rosiglitazone-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative determination of Rosiglitazone in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Rosiglitazone-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation. The chromatographic separation is achieved on a C18 column with a gradient elution, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving the analysis of Rosiglitazone in urine.
Introduction
Rosiglitazone is an oral anti-diabetic drug belonging to the thiazolidinedione class of medications.[1] It acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and liver.[2][3][4] Activation of PPARγ by Rosiglitazone regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[1][4]
The monitoring of Rosiglitazone levels in biological matrices such as urine is crucial for pharmacokinetic and metabolic studies. Approximately 64% of a dose of Rosiglitazone is excreted in the urine, primarily as metabolites.[2][5] The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative LC-MS/MS analysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.[6] This application note provides a comprehensive protocol for the extraction and quantification of Rosiglitazone in human urine using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Rosiglitazone (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Ethyl acetate (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 3.5 µm (or equivalent)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Standard and Quality Control (QC) Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rosiglitazone and this compound by dissolving the appropriate amount of each compound in methanol.
Working Standard Solutions: Prepare a series of working standard solutions of Rosiglitazone by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for calibration curve points.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Rosiglitazone working standard solutions into blank human urine to prepare CC and QC samples at desired concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of urine sample (blank, CC, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Rosiglitazone | 358.1 | 135.1 | 0.1 | 30 | 25 |
| This compound | 362.1 | 139.1 | 0.1 | 30 | 25 |
Data Presentation
The following tables summarize the expected performance characteristics of the method, based on published data for Rosiglitazone analysis in biological matrices.
Table 2: Method Validation Parameters
| Parameter | Expected Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [7][8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [8] |
| Accuracy | 85 - 115% | [8] |
| Precision (%RSD) | < 15% | [8] |
| Recovery | > 85% | [9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the determination of Rosiglitazone in urine.
Rosiglitazone Signaling Pathway
Caption: Simplified signaling pathway of Rosiglitazone via PPARγ activation.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of rosiglitazone and 5-hydroxy rosiglitazone in rat plasma using LC-HRMS by direct and indirect quantitative analysis: a new approach for metabolite quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Rosiglitazone in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of Rosiglitazone in human plasma samples. The method employs Rosiglitazone-d4 as an internal standard (IS) to ensure accuracy and precision. The extracted samples are analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides researchers, scientists, and drug development professionals with a reliable method for pharmacokinetic studies and therapeutic drug monitoring of Rosiglitazone.
Introduction
Rosiglitazone is an oral anti-diabetic agent belonging to the thiazolidinedione class of drugs. It is a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver.[1][2] Activation of PPARγ by Rosiglitazone regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[1][3] Given its therapeutic importance, a reliable and accurate method for the quantification of Rosiglitazone in biological matrices is crucial for pharmacokinetic and metabolic studies.
This protocol outlines a liquid-liquid extraction procedure from human plasma, followed by analysis using LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and instrument response, thereby enhancing the method's reliability.
Mechanism of Action: PPARγ Signaling Pathway
Rosiglitazone exerts its therapeutic effects by modulating the PPARγ signaling pathway. Upon entering the cell, Rosiglitazone binds to and activates PPARγ. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes that play a crucial role in insulin signaling, glucose uptake, and lipid metabolism.
Caption: Rosiglitazone signaling pathway.
Experimental Protocol
Materials and Reagents
-
Rosiglitazone (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Chloroform (HPLC grade)
-
Isoamyl alcohol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
HPLC vials
Instrumentation
-
A Liquid Chromatography system coupled with a triple quadrupole Mass Spectrometer.
-
A C18 analytical column is recommended for chromatographic separation.
Sample Preparation: Liquid-Liquid Extraction Workflow
References
Application Note: High-Throughput Solid-Phase Extraction and LC-MS/MS Analysis of Rosiglitazone in Human Plasma Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of Rosiglitazone in human plasma. The protocol utilizes a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Rosiglitazone-d3, ensures high accuracy and precision by compensating for matrix effects and variability in extraction and ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Rosiglitazone.
Introduction
Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class of drugs. It is a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and liver.[1][2] Activation of PPARγ by Rosiglitazone regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[2][3] Given its therapeutic importance, a reliable method for the accurate quantification of Rosiglitazone in biological matrices is essential for drug development and clinical research.
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological samples prior to chromatographic analysis. It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. The use of a deuterated internal standard, which co-elutes with the analyte of interest, is the gold standard for quantitative LC-MS/MS analysis as it effectively corrects for variations throughout the analytical process.[4]
This application note provides a detailed protocol for the solid-phase extraction of Rosiglitazone from human plasma using a deuterated internal standard (Rosiglitazone-d3) and subsequent analysis by LC-MS/MS.
Materials and Methods
Materials
-
Rosiglitazone reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C8, 50 mg)[5]
-
SPE vacuum manifold
-
Standard laboratory glassware and equipment
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rosiglitazone and Rosiglitazone-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Rosiglitazone stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (40 ng/mL): Dilute the Rosiglitazone-d3 stock solution with acetonitrile.[6]
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma in a polypropylene tube, add 25 µL of the Rosiglitazone-d3 internal standard working solution. Vortex for 1 minute.[3]
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge (50 mg) by passing 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute Rosiglitazone and Rosiglitazone-d3 from the cartridge with 1 mL of acetonitrile.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Data Presentation
The following tables summarize the quantitative performance of the described method, compiled from various literature sources.
Table 1: Linearity and Sensitivity of Rosiglitazone Quantification
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [6] |
| Lower Limit of Detection (LLOD) | 0.1 ng/mL | [5] |
Table 2: Accuracy and Precision of the Method
| Quality Control Sample | Accuracy (%) | Precision (%CV) | Reference |
| Low QC | 93.3 - 112.3 | < 14.4 | [6] |
| Medium QC | 93.3 - 112.3 | < 14.4 | [6] |
| High QC | 93.3 - 112.3 | < 14.4 | [6] |
Table 3: Recovery and Matrix Effect
| Parameter | Value (%) | Reference |
| Recovery | > 91.2 | [5] |
| Matrix Effect | No significant effect observed | [6] |
Visualizations
Rosiglitazone Signaling Pathway
Caption: Rosiglitazone mechanism of action.
Experimental Workflow
Caption: SPE and LC-MS/MS workflow.
Conclusion
The solid-phase extraction method coupled with LC-MS/MS analysis described in this application note provides a reliable, sensitive, and accurate means for the quantification of Rosiglitazone in human plasma. The use of a deuterated internal standard minimizes analytical variability, ensuring high-quality data suitable for demanding research applications. The detailed protocol and performance characteristics presented herein can be readily adopted by laboratories involved in pharmaceutical analysis and clinical research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Determination of Rosiglitazone in Human Plasma by Solid Phase Ext...: Ingenta Connect [ingentaconnect.com]
- 4. silicycle.com [silicycle.com]
- 5. fishersci.com [fishersci.com]
- 6. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Rosiglitazone Analysis by LC-MS/MS: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of rosiglitazone using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following information is designed to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: I am observing a poor or inconsistent signal for rosiglitazone. What are the potential causes and how can I troubleshoot this?
Answer:
A poor or inconsistent signal for rosiglitazone can stem from several factors throughout the analytical workflow, from sample preparation to mass spectrometer settings.
Potential Causes & Solutions:
-
Suboptimal Sample Preparation: Inefficient extraction of rosiglitazone from the matrix (e.g., plasma, urine) can lead to low signal intensity. Protein precipitation is a common and effective method for plasma samples.[1][2][3]
-
Troubleshooting:
-
Ensure the protein precipitation agent (e.g., acetonitrile) is added in the correct ratio to the plasma sample. A common ratio is 2:1 (v/v) of acetonitrile to plasma.[1]
-
Vortex the sample thoroughly after adding the precipitant to ensure complete protein denaturation.
-
Centrifuge at a sufficient speed and for an adequate duration to pellet all precipitated proteins.
-
Consider alternative extraction methods like solid-phase extraction (SPE) for cleaner samples, which can reduce matrix effects.[4]
-
-
-
Improper Chromatographic Conditions: The choice of column, mobile phase, and gradient can significantly impact peak shape and signal intensity.
-
Troubleshooting:
-
Verify the mobile phase composition. A common mobile phase for rosiglitazone analysis is a mixture of acetonitrile and an aqueous buffer like ammonium formate or formic acid.[5][6]
-
Check the pH of the aqueous mobile phase. A slightly acidic pH (around 3.0-4.0) is often used.[4][5][7]
-
Ensure the column is appropriate for the analysis. C18 columns are widely used and have been shown to provide good separation for rosiglitazone.[1][5][7]
-
Inspect the column for degradation or contamination, which can lead to peak tailing or splitting.[8][9]
-
-
-
Mass Spectrometer Tuning and Parameters: Incorrect mass spectrometer settings will directly impact signal detection.
-
Troubleshooting:
-
Confirm that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature.[4]
-
Ensure the correct precursor and product ion masses are selected for Multiple Reaction Monitoring (MRM). For rosiglitazone, a common transition is m/z 358.1 → 135.1.[1][6]
-
-
2. Question: My calibration curve for rosiglitazone is non-linear. What could be the issue?
Answer:
A non-linear calibration curve can be caused by a variety of factors, including detector saturation, matrix effects, or improper standard preparation.
Potential Causes & Solutions:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Troubleshooting:
-
Extend the calibration range to include lower concentrations and exclude the highest, non-linear points.
-
If high concentrations must be measured, dilute the samples to fall within the linear range of the assay.
-
-
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of rosiglitazone, leading to a non-linear response, particularly at lower concentrations.[10][11][12]
-
Troubleshooting:
-
Improve sample cleanup using methods like solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
Adjust the chromatographic method to separate rosiglitazone from the interfering peaks.
-
Utilize a stable isotope-labeled internal standard (SIL-IS), such as rosiglitazone-d3, which can co-elute with the analyte and compensate for matrix effects.[1]
-
-
-
Improper Standard Preparation: Errors in the preparation of calibration standards will directly impact the linearity of the curve.
-
Troubleshooting:
-
Carefully prepare a new set of calibration standards, ensuring accurate pipetting and dilutions.
-
Use a high-purity reference standard for rosiglitazone.
-
-
3. Question: I am observing significant matrix effects in my analysis. How can I mitigate them?
Answer:
Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.[11][12]
Mitigation Strategies:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for complex matrices.[1][2][3]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples and is highly effective at reducing matrix effects.[4]
-
-
Chromatographic Separation: Optimizing the chromatography can separate rosiglitazone from matrix components that cause ion suppression or enhancement.
-
Gradient Elution: Employing a gradient can help to resolve rosiglitazone from early-eluting, polar matrix components.
-
Column Selection: Using a column with a different selectivity may alter the elution profile of interferences relative to the analyte.
-
-
Use of a Suitable Internal Standard (IS): An ideal internal standard should co-elute with the analyte and experience the same matrix effects.[13][14]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. Rosiglitazone-d3 is a commonly used SIL-IS for rosiglitazone analysis.[1]
-
Structural Analog: If a SIL-IS is not available, a structural analog that has similar chromatographic and ionization properties can be used. Pioglitazone has been used as an internal standard for rosiglitazone analysis.[5][7]
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation [1][15]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., 40 ng/mL rosiglitazone-d3).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.[15]
-
Carefully transfer the supernatant to a clean tube or vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Methods for Rosiglitazone Analysis
| Parameter | Method 1[1] | Method 2[5] | Method 3[7] | Method 4[6] |
| Matrix | Human Plasma | Rat Plasma and Tissues | Rat Dried Blood Spots and Urine | Human Plasma |
| Sample Preparation | Protein Precipitation | Not specified | Not specified | Liquid-Liquid Extraction |
| LC Column | Luna C18 (100 x 2.0 mm, 3 µm) | Gemini C18 (50 x 4.6 mm, 3 µm) | Nova-Pak C18 (150 x 4.6 mm, 4 µm) | C18 column |
| Mobile Phase | Acetonitrile:0.1% Formic Acid (60:40, v/v) | Acetonitrile:10 mM Ammonium Formate, pH 4.0 (90:10, v/v) | Acetonitrile:30 mM Ammonium Acetate, pH 4.0 (25:75, v/v) | Methanol:10 mM Ammonium Formate, pH 3.0 |
| Flow Rate | 0.2 mL/min | 0.8 mL/min | Not specified | Not specified |
| Internal Standard | Rosiglitazone-d3 | Pioglitazone | Pioglitazone | Glipizide |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Rosiglitazone) | 358.1 → 135.1 | 358.0 → [not specified] | 358.0 → [not specified] | 358.0 → 135.0 |
| Linear Range | 1 - 500 ng/mL | 1 - 10,000 ng/mL | 0.05 - 100 ng/mL | 5 - 800 ng/mL |
| LLOQ | 1 ng/mL | 1 ng/mL | 0.052 ng/mL (DBS), 0.075 ng/mL (Urine) | 5 ng/mL |
Visualizations
Caption: General troubleshooting workflow for LC-MS/MS analysis.
Caption: Experimental workflow for Rosiglitazone analysis by LC-MS/MS.
References
- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
- 4. actascientific.com [actascientific.com]
- 5. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide [mdpi.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marker-test.de [marker-test.de]
- 13. cerilliant.com [cerilliant.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Rosiglitazone Bioanalysis & Matrix Effect Suppression
Welcome to the technical support center for Rosiglitazone bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effect suppression in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of Rosiglitazone bioanalysis?
A1: The matrix effect is the alteration of the ionization efficiency of Rosiglitazone by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, affecting the accuracy, precision, and sensitivity of the analytical method.[1] Phospholipids are a major cause of ion suppression in plasma samples.
Q2: Why is it crucial to address matrix effects in Rosiglitazone bioanalysis?
A2: Undetected or unmanaged matrix effects can lead to erroneous quantitative results, compromising the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Regulatory agencies like the FDA require the evaluation of matrix effects as part of bioanalytical method validation to ensure data integrity.[1]
Q3: What are the common sample preparation techniques to mitigate matrix effects for Rosiglitazone?
A3: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2] Each method offers a different balance of cleanliness, recovery, and throughput. Generally, SPE provides the cleanest extracts, followed by LLE, and then PPT.[2]
Q4: How can I quantify the matrix effect for my Rosiglitazone assay?
A4: The matrix effect can be quantified by comparing the peak area of Rosiglitazone in a post-extraction spiked sample (analyte added to the extracted blank matrix) with the peak area of Rosiglitazone in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100.
Troubleshooting Guide
Problem 1: Low recovery of Rosiglitazone during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction (LLE) | Optimize the extraction solvent and pH. Rosiglitazone is a weakly basic compound, so adjusting the pH of the aqueous phase can improve partitioning into the organic solvent. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). |
| Inefficient Elution (SPE) | Ensure the elution solvent is strong enough to desorb Rosiglitazone from the sorbent. You may need to increase the percentage of organic solvent or add a modifier (e.g., a small amount of acid or base) to the elution solvent. |
| Analyte Adsorption | Silanize glassware to prevent adsorption of Rosiglitazone to active sites on the glass surface. |
| Incomplete Protein Precipitation | Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v).[3] Vortex the mixture thoroughly to ensure complete protein denaturation. |
Problem 2: Significant ion suppression observed in the LC-MS/MS analysis of Rosiglitazone.
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Improve the sample cleanup method. SPE, particularly with a sorbent that can remove phospholipids, is generally more effective than PPT.[2] Alternatively, modify the chromatographic method to separate Rosiglitazone from the phospholipid elution zone. |
| High Concentration of Matrix Components | Dilute the sample before analysis. While this can reduce the matrix effect, it may also decrease the sensitivity of the assay. |
| Inefficient Sample Cleanup | Switch to a more rigorous sample preparation technique. If you are using PPT, consider trying LLE or SPE for a cleaner extract.[2] |
Problem 3: Poor reproducibility of results for Rosiglitazone analysis.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. If performing manually, ensure consistent timing, volumes, and mixing for each sample. |
| Variable Matrix Effects between Samples | Use a stable isotope-labeled internal standard (SIL-IS) for Rosiglitazone if available. A SIL-IS can compensate for variations in matrix effects between different samples. |
| Instrument Contamination | Implement a robust column washing procedure between injections to prevent carryover from previous samples. |
Comparative Data on Sample Preparation Methods
The choice of sample preparation method is a critical step in minimizing matrix effects. Below is a summary of the typical performance of the three most common techniques for Rosiglitazone bioanalysis.
| Method | Typical Recovery (%) | Matrix Effect Suppression | Throughput | Cost |
| Protein Precipitation (PPT) | > 80%[4] | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | 80 - 114% | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | > 90%[5] | High | Low to Medium | High |
Note: The values presented are typical and may vary depending on the specific protocol and laboratory conditions.
Detailed Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a rapid and simple method for removing the majority of proteins from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid for better precipitation) to the plasma sample.[6]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
-
To 200 µL of plasma sample in a glass tube, add a suitable internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to adjust the pH.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
SPE offers the most effective removal of matrix interferences, resulting in the cleanest sample extract.
-
Condition the SPE Cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge (e.g., a C18 cartridge).
-
Load the Sample: To 500 µL of plasma, add a suitable internal standard. Dilute the plasma sample with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute Rosiglitazone: Elute Rosiglitazone from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analyze: Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Visual Guides
Experimental Workflow for Sample Preparation
Caption: Experimental workflows for PPT, LLE, and SPE.
Troubleshooting Decision Tree for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Recent Upgradation in Bioanalytical Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. agilent.com [agilent.com]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Overcoming ion suppression in Rosiglitazone-d4 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS/MS analysis of Rosiglitazone-d4.
Troubleshooting Guide: Overcoming Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal and compromising data quality. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
dot ```dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Problem Identification"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Poor Peak Shape or Low Signal Intensity"]; B [label="Inconsistent Results"]; }
subgraph "cluster_1" { label="Investigation"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Post-Column Infusion Experiment"]; D [label="Matrix Effect Evaluation"]; }
subgraph "cluster_2" { label="Mitigation Strategies"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Optimize Sample Preparation"]; F [label="Modify Chromatographic Conditions"]; G [label="Adjust MS Parameters"]; }
subgraph "cluster_3" { label="Verification"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Re-evaluate Matrix Effect"]; I [label="Method Validation"]; }
A -> C; B -> D; C -> E [label="Suppression Observed"]; D -> E [label="High Matrix Effect"]; C -> F [label="Suppression Co-elutes with Analyte"]; D -> F [label="High Matrix Effect"]; E -> H; F -> H; G -> H; H -> I [label="Matrix Effect Minimized"]; }
Technical Support Center: Rosiglitazone-d4 Stability in Biological Matrices
Welcome to the Technical Support Center for Rosiglitazone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological matrices. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices a concern?
This compound is a deuterated form of Rosiglitazone, an antidiabetic drug. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Rosiglitazone in biological samples. The stability of this compound in these matrices (e.g., plasma, blood, urine) is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte, Rosiglitazone.
Q2: What are the general recommendations for storing stock solutions of this compound?
Stock solutions of this compound, typically prepared in organic solvents like methanol or dimethyl sulfoxide (DMSO), should be stored at low temperatures to minimize degradation. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
| Solvent | Storage Temperature | Reported Stability |
| Methanol (1 mg/mL) | Room Temperature | Stable for at least 48 hours[1] |
| -80°C | Stable for at least two weeks[1] | |
| DMSO | -20°C | Stable for up to 3 months[2] |
Q3: What is the expected stability of this compound in human plasma?
While specific stability data for this compound in plasma is not extensively published, studies on the non-deuterated form of Rosiglitazone provide valuable insights. It is generally expected that the stability of the deuterated and non-deuterated forms will be similar.
| Condition | Storage Temperature | Reported Stability of Rosiglitazone |
| Unprocessed Human Plasma | -80°C | Stable for at least four weeks (≥93% recovery)[1] |
| Freeze-Thaw Cycles (up to 3) | -80°C | Stable (≥92% recovery)[1] |
Q4: Is there any information on the stability of this compound in other biological matrices like whole blood or urine?
Currently, there is a lack of specific published data on the stability of this compound in whole blood and urine. General best practices for handling biological samples should be followed. For whole blood, it is advisable to process the samples (e.g., separate plasma or serum) as soon as possible after collection to minimize potential enzymatic degradation. For urine, pH and light exposure can be critical factors, and samples should be stored frozen, preferably at -80°C.
Troubleshooting Guide: this compound Instability
This guide provides a structured approach to troubleshooting potential stability issues with this compound during bioanalysis.
Problem: Inconsistent or decreasing this compound signal during an analytical run.
This could indicate degradation of the internal standard in the processed samples (bench-top instability) or during storage.
Workflow for Troubleshooting this compound Instability
Caption: A flowchart for troubleshooting this compound instability.
Problem: Low recovery of this compound after sample extraction.
This may be due to degradation during the extraction process or inefficient extraction.
Troubleshooting Low Extraction Recovery
-
pH Sensitivity: Rosiglitazone has a thiazolidinedione ring that can be susceptible to hydrolysis under certain pH conditions.
-
Recommendation: Evaluate the pH of all extraction solutions. Avoid strongly acidic or basic conditions if possible.
-
-
Temperature Effects: Elevated temperatures during extraction steps (e.g., evaporation) can accelerate degradation.
-
Recommendation: Perform evaporation steps at the lowest feasible temperature.
-
-
Adsorption: The compound may adsorb to plasticware.
-
Recommendation: Use low-adsorption tubes and pipette tips. Silanized glassware can also be considered.
-
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Spike a pool of human plasma with a known concentration of this compound (e.g., at low and high quality control [QC] concentrations).
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
-
Freeze-Thaw Cycles:
-
Freeze all aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw a set of samples (e.g., n=3 for each concentration) completely at room temperature. This constitutes one freeze-thaw cycle.
-
Immediately refreeze the thawed samples at -80°C for at least 12 hours.
-
Repeat the thaw-refreeze process for the desired number of cycles (e.g., 3 and 5 cycles).
-
-
Sample Analysis:
-
After the final thaw, extract this compound from the test samples along with a set of freshly prepared calibration standards and control samples (not subjected to freeze-thaw cycles).
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound in the freeze-thaw samples.
-
Compare the mean concentration to the nominal concentration. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
-
Protocol 2: Assessment of Bench-Top Stability of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma at room temperature for a duration representative of the sample handling time in the laboratory.
Methodology:
-
Sample Preparation:
-
Spike a pool of human plasma with a known concentration of this compound (e.g., at low and high QC concentrations).
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
-
Bench-Top Exposure:
-
Thaw the samples and leave them on the laboratory bench at room temperature for a pre-defined period (e.g., 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, extract this compound from a set of samples (e.g., n=3 for each concentration) along with freshly prepared calibration standards and control samples (analyzed at time zero).
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound at each time point.
-
Compare the mean concentration to the mean concentration at time zero. The stability is acceptable if the mean concentration is within ±15% of the time zero concentration.
-
Signaling Pathways and Degradation
Metabolic Pathways of Rosiglitazone
Rosiglitazone is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent CYP2C9. The major metabolic pathways are N-demethylation and hydroxylation. While deuterium substitution at non-metabolically active sites generally does not alter the metabolic pathway, it is a factor to consider. The stability of the C-D bonds in this compound is generally high, and back-exchange to C-H is unlikely under typical biological conditions.
Potential Degradation Pathway of the Thiazolidinedione Ring
References
Common impurities in Rosiglitazone-d4 synthesis and their impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosiglitazone-d4 synthesis. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several process-related and degradation impurities can arise. The most commonly reported impurities include:
-
2,4-Thiazolidinedione (2,4-TD): A starting material for the synthesis of the thiazolidinedione ring of Rosiglitazone. Its presence indicates an incomplete reaction or inefficient purification.[1]
-
N-Desmethyl this compound: A metabolite of Rosiglitazone, this impurity can also form during synthesis, particularly if there is a competing demethylation reaction. It is considered a major metabolite.[2][3]
-
5-{[4-[2-(N-methyl-N-2-pyridinyl) amino] ethoxy] benzylidene}-2,4-thiazolidine dione: This is a key intermediate in one of the common synthesis routes of Rosiglitazone. Its presence in the final product signifies an incomplete reduction step.[2][4]
-
5-Benzyloxy this compound: A potential impurity that can arise from side reactions involving protecting groups used during the synthesis.[2][5]
-
Rosiglitazone Succinic Acid Impurity: This impurity can form from the reaction of Rosiglitazone maleate with moisture, indicating potential instability of the salt form under certain conditions.[6]
Q2: How can these impurities impact the quality and performance of my this compound final product?
A2: The presence of impurities, even in small amounts, can significantly affect the quality, stability, and safety of your this compound active pharmaceutical ingredient (API).
-
Reduced Potency: Impurities dilute the concentration of the active ingredient, potentially leading to lower than expected efficacy.
-
Altered Physicochemical Properties: Impurities can affect properties such as solubility, melting point, and crystal form, which can influence the dissolution rate and bioavailability of the drug product.
-
Stability Issues: Reactive impurities can lead to the degradation of the API over time, reducing its shelf life. For instance, the presence of moisture can lead to the formation of the succinic acid impurity from the maleate salt of Rosiglitazone.[6]
-
Safety Concerns: Some impurities may have their own pharmacological or toxicological effects, including potential genotoxicity.[7][8] Thiazolidinedione derivatives, the class to which Rosiglitazone belongs, have been associated with side effects like weight gain, edema, and heart failure.[4] While the specific toxicities of each impurity are not always well-characterized, regulatory agencies require strict control of their levels.
Q3: Are there established regulatory limits for these impurities in Rosiglitazone?
A3: Regulatory bodies like the FDA and EMA, following ICH guidelines (specifically Q3A for new drug substances), set strict limits for impurities.[9][10][11] The specific thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For a drug with a maximum daily dose of less than or equal to 2 grams, the following thresholds generally apply:
| Threshold | Limit |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% |
| Qualification Threshold | ≥ 0.15% |
Source: ICH Q3A(R2) Guidelines[9]
Any impurity exceeding the identification threshold must be structurally characterized, and any impurity above the qualification threshold must have its safety established through toxicological studies.
Troubleshooting Guide
Problem 1: I am observing a significant peak corresponding to 2,4-Thiazolidinedione in my final product's HPLC chromatogram.
-
Probable Cause: This indicates an incomplete reaction between 4-[2-(N-methyl-N-(2-pyridinyl)amino)ethoxy]benzaldehyde and 2,4-Thiazolidinedione, or inefficient removal of excess starting material during purification.
-
Solution:
-
Reaction Optimization: Ensure a slight molar excess of the benzaldehyde derivative or extend the reaction time to drive the condensation reaction to completion.
-
Purification Enhancement: Improve the purification process. Recrystallization from a suitable solvent system is often effective in removing unreacted 2,4-Thiazolidinedione. Consider using a solvent in which this compound has lower solubility at room temperature compared to the impurity.
-
Analytical Method Verification: Confirm that your analytical method is accurately quantifying the impurity and that the peak is not co-eluting with another component.
-
Problem 2: My this compound product shows the presence of N-Desmethyl this compound.
-
Probable Cause: This impurity can arise from a side reaction during the synthesis, particularly if harsh conditions are used that could lead to demethylation. It is also a known metabolite, so its presence could be relevant in in-vivo studies.[3]
-
Solution:
-
Reaction Condition Control: Avoid excessive temperatures and strongly acidic or basic conditions that could promote demethylation.
-
Starting Material Purity: Ensure that the N-methylated starting materials are of high purity and free from their demethylated counterparts.
-
Chromatographic Purification: Employ a high-resolution chromatographic technique, such as preparative HPLC, to separate N-Desmethyl this compound from the final product.
-
Problem 3: An unknown peak is consistently appearing in my chromatograms during stability studies, especially under humid conditions.
-
Probable Cause: If you are working with Rosiglitazone maleate, this peak could correspond to the Rosiglitazone succinic acid impurity, which forms due to the interaction of the maleate salt with water.[6]
-
Solution:
-
Moisture Control: Ensure that the final product is thoroughly dried and stored in a tightly sealed container with a desiccant.
-
Formulation Considerations: If developing a drug product, consider using excipients with low water content and a manufacturing process that minimizes moisture exposure.
-
Salt Form Selection: If the succinic acid impurity formation is a persistent issue, investigating alternative salt forms of this compound that are less susceptible to hydrolysis might be necessary.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
This protocol provides a general method for the separation and quantification of this compound and its common impurities. Method optimization may be required based on the specific impurity profile and instrumentation.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.01M ammonium acetate) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Injection Volume | 10-20 µL |
Source: Adapted from multiple sources detailing Rosiglitazone analysis.[1][12]
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability of the drug substance and to develop a stability-indicating analytical method.[13][14][15][16]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2 to 24 hours).
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH under similar conditions as acid hydrolysis.
-
Oxidative Degradation: Expose a solution of this compound to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80-100 °C) for a specified duration.
-
Photolytic Degradation: Expose a solution or solid sample of this compound to UV and visible light as per ICH Q1B guidelines.
After each stress condition, the samples should be neutralized (if necessary) and analyzed by a suitable stability-indicating HPLC method to identify and quantify the degradation products.
Visualizations
Caption: Simplified synthesis pathway of this compound highlighting key impurities.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. US20070293546A1 - Preparation of rosiglitazone and its salts - Google Patents [patents.google.com]
- 7. Genotoxicity in rats treated with the antidiabetic agent, rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic properties of hypoglycemic drugs (systematic review) - Eremina - Ecological genetics [journals.eco-vector.com]
- 9. database.ich.org [database.ich.org]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. fda.gov [fda.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. rjptonline.org [rjptonline.org]
Rosiglitazone-d4 method transfer challenges between laboratories
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully transferring analytical methods for Rosiglitazone-d4 between laboratories.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the transfer of a this compound analytical method, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Column Void: Dissolution of silica packing material due to high pH of the mobile phase. 3. Injection Solvent Mismatch: Injection solvent is significantly stronger than the mobile phase. 4. Extra-Column Volume: Excessive tubing length or poorly made connections. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Ensure the mobile phase pH is compatible with the column chemistry. Consider using a hybrid or pH-stable column. 3. Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase. 4. Minimize tubing length and ensure all fittings are properly tightened. |
| High Variability in Analyte Response | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Matrix Effects: Ion suppression or enhancement from co-eluting endogenous components.[1][2][3][4] 3. Internal Standard (IS) Variability: Inconsistent addition of the internal standard. | 1. Automate sample preparation steps where possible. Ensure thorough mixing at each stage. 2. Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix from multiple sources.[3] Optimize sample cleanup to remove interfering components. 3. Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls. |
| Inaccurate or Imprecise Results | 1. Discrepancies in Standard and QC Preparation: Differences in stock solution concentrations or dilution procedures between labs. 2. Instrumental Differences: Variations in LC pump performance, detector sensitivity, or mass spectrometer tuning. 3. Isotope Effect with Deuterated Standard: this compound may have a slightly different retention time or extraction recovery compared to unlabeled Rosiglitazone.[1][5][6] | 1. Prepare fresh standard and QC stock solutions at the receiving laboratory and compare against the transferring laboratory's standards. 2. Perform system suitability tests on both instruments to ensure they are performing within specifications. Harmonize critical instrument parameters where possible. 3. Co-inject labeled and unlabeled standards to check for chromatographic separation. If observed, ensure integration parameters are appropriate for both peaks. Evaluate and document any differences in extraction recovery. |
| Method Transfer Failure (Results Outside Acceptance Criteria) | 1. Undefined or Inappropriate Acceptance Criteria: Lack of clear, statistically sound acceptance criteria for the transfer. 2. Inadequate Method Documentation: The method protocol provided by the transferring lab is incomplete or lacks critical details.[7] 3. Poor Communication: Insufficient communication and collaboration between the transferring and receiving laboratories.[8] | 1. Establish clear acceptance criteria for accuracy and precision before initiating the transfer, in accordance with regulatory guidelines.[9] 2. The transferring lab should provide a comprehensive method document including details on reagent preparation, instrument parameters, and potential pitfalls.[7] 3. Schedule regular meetings between personnel from both labs to discuss progress, address issues, and ensure a thorough understanding of the method.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS bioanalysis?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis.[10] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar extraction recovery and matrix effects. This allows it to effectively compensate for variations during sample preparation and analysis, leading to improved accuracy and precision.[10]
Q2: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
Deuterium labels on a molecule can sometimes be susceptible to back-exchange with protons from the solvent, especially if they are located on heteroatoms (like oxygen or nitrogen) or on carbons in certain chemical environments.[11] It is crucial that the deuterium atoms on this compound are positioned on non-exchangeable sites to ensure the stability of the label throughout the analytical process.[11][12] The stability of the labeled internal standard should be assessed during method development.
Q3: What are matrix effects and how can they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix (e.g., plasma, urine).[2][4] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the assay.[2][4] It is a regulatory requirement to evaluate matrix effects during method validation.[4]
Q4: We are observing a slight difference in retention time between Rosiglitazone and this compound. Is this normal and what should we do?
A small shift in retention time between a deuterated internal standard and the unlabeled analyte is known as a chromatographic isotope effect.[1][5] This can occur due to the slight difference in molecular size and bond strength. While often negligible, it's important to be aware of this phenomenon. If the shift is significant enough to affect integration or expose the analyte and internal standard to different levels of matrix effects, chromatographic conditions may need to be optimized.[1]
Q5: Our method transfer failed the acceptance criteria. What are the first steps in the investigation?
If a method transfer fails, a systematic investigation should be initiated.[9] The first steps should include:
-
Review of the method transfer protocol and data: Double-check all calculations and ensure the protocol was followed correctly.
-
Communication with the transferring laboratory: Discuss the results and any deviations from the expected performance.
-
Instrument performance check: Verify that the LC-MS/MS system at the receiving site is functioning correctly.
-
Re-analysis of a subset of samples: This can help to identify if the issue was a one-time error or a systematic problem.
Experimental Protocols
Representative LC-MS/MS Method for the Quantification of Rosiglitazone in Human Plasma
This protocol is a representative example and should be fully validated before use.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system capable of binary gradient elution |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rosiglitazone: m/z 358.1 -> 135.1 this compound: m/z 362.1 -> 139.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
References
- 1. waters.com [waters.com]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Variability in Rosiglitazone-d4 Internal Standard Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the Rosiglitazone-d4 internal standard (IS) response during LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of variability in the internal standard response?
Variability in the internal standard (IS) response is a frequent issue in LC-MS/MS bioanalysis and can stem from several sources throughout the analytical workflow.[1][2] Ideally, the IS is added at a constant concentration to all samples, including calibration standards and quality controls, to account for variations in sample processing and analysis.[3][4] However, significant fluctuations in the IS signal can indicate underlying problems.
The primary causes can be categorized as:
-
Sample Preparation Issues: Inconsistencies during sample extraction, such as incomplete protein precipitation, variable recovery, or pipetting errors, can lead to differing IS concentrations across samples.[2] Thorough mixing of the IS with the biological matrix is crucial.[2]
-
Matrix Effects: The sample matrix, which includes all components other than the analyte of interest, can significantly impact the ionization efficiency of the IS.[5][6] Co-eluting endogenous compounds can suppress or enhance the IS signal, leading to variability.[5][7]
-
Instrumental Factors: Issues with the LC-MS/MS system, such as inconsistent injection volumes, fluctuations in the ESI spray, a dirty ion source, or a failing detector, can cause drift or shifts in the IS response.[8][9]
-
Internal Standard Stability: Degradation of the this compound in the stock solution or in the biological matrix can lead to a decreasing IS response over time.[10][11] It is also important to consider the possibility of hydrogen-deuterium exchange, which can alter the mass-to-charge ratio of the IS.[12]
Q2: How can I systematically troubleshoot the variability in my this compound internal standard response?
A systematic approach is crucial for identifying the root cause of IS variability. The following decision tree can guide your investigation:
Q3: What are matrix effects and how can they affect my this compound response?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the analyte and internal standard. In the case of this compound, endogenous components in plasma or urine, such as phospholipids, salts, or metabolites, can interfere with its ionization in the mass spectrometer source.[5]
Since this compound is a stable isotope-labeled internal standard, it should ideally co-elute with Rosiglitazone and experience the same matrix effects, thus providing accurate quantification.[4] However, if the matrix effect is severe and non-uniform across different samples, it can lead to significant variability in the IS response.
Q4: My quality control (QC) samples are within acceptable limits, but the internal standard response in my study samples is highly variable. What should I do?
This scenario often points towards matrix effects that are specific to the study samples and not present in the QC samples, which are typically prepared in a controlled matrix.[3] It could also be related to the presence of co-administered drugs or specific metabolites in the study samples.
Recommended Actions:
-
Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Sample Dilution: Diluting the study samples with a blank matrix can reduce the concentration of interfering components.
-
Chromatographic Optimization: Adjust the chromatographic method to better separate this compound from the interfering matrix components.
-
Sample Preparation Enhancement: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove a wider range of matrix components.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for Rosiglitazone analysis.
Table 1: this compound Stability in Human Plasma
| Condition | Duration | Stability (%) | Reference |
| Room Temperature | 48 hours | ≥ 92% | [13] |
| Freeze-Thaw Cycles | 3 cycles | ≥ 92% | [13] |
| -80°C | 4 weeks | ≥ 93% | [13] |
Table 2: Typical LC-MS/MS Parameters for Rosiglitazone Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 150 mm x 4.6 mm, 4 µm) | [14] |
| Mobile Phase | 30 mM ammonium acetate (pH 4.0) and acetonitrile (75:25, v/v) | [14] |
| Flow Rate | 0.2 mL/min | [15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |
| Precursor Ion (m/z) | 358.1 | [14][15] |
| Product Ion (m/z) | 135.1 | [15][16] |
| Internal Standard | This compound or Pioglitazone | [14] |
| IS Precursor Ion (m/z) | 362.1 (for d4) / 356.0 (for Pioglitazone) | [14] |
Experimental Protocols
1. Protein Precipitation (PPT) Sample Preparation
This protocol is a common and rapid method for sample clean-up.
Methodology:
-
To 100 µL of plasma sample, add a fixed amount of this compound internal standard solution.
-
Vortex the sample briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[15]
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a typical LC-MS/MS method for the analysis of Rosiglitazone.
Methodology:
-
LC System: An HPLC system capable of delivering a stable flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[15]
-
Column: A reverse-phase C18 column is typically employed for separation.[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used.[14][15] The gradient or isocratic conditions should be optimized to achieve good separation of Rosiglitazone from matrix components.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Rosiglitazone.[15]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion for both Rosiglitazone and this compound.[15]
Logical Relationships in IS Variability
The following diagram illustrates the interconnectedness of potential sources of variability in the internal standard response.
References
- 1. research.rug.nl [research.rug.nl]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of metformin and rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry with electrospray ionization: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Deuterated Internal Standards in Bioanalysis: Adhering to FDA Guidance
For Researchers, Scientists, and Drug Development Professionals
The use of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development, particularly for chromatographic assays coupled with mass spectrometry. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data, and outlines the key validation parameters as recommended by the U.S. Food and Drug Administration (FDA).
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential for correcting the variability inherent in the bioanalytical process.[1] This includes variations in sample preparation, extraction recovery, injection volume, and instrument response. By adding a known concentration of an IS to all samples, including calibration standards and quality controls (QCs), the ratio of the analyte response to the IS response can be used to accurately quantify the analyte, even in the presence of matrix effects or other sources of variability.
Deuterated Internal Standards vs. Analog Internal Standards: A Performance Comparison
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization.[1] Deuterated internal standards, being structurally identical to the analyte with only a mass difference, most closely approximate this ideal. Analog internal standards, while structurally similar, may exhibit different physicochemical properties, leading to less effective compensation for analytical variability.
A study comparing a deuterated internal standard (SIR-d3) with an analog internal standard (DMR) for the analysis of sirolimus demonstrated the superior performance of the deuterated standard. The interpatient assay imprecision (CV) was consistently lower with SIR-d3 (2.7%-5.7%) compared to DMR (7.6%-9.7%).
Another study on the anticancer agent kahalalide F showed a statistically significant improvement in both precision and accuracy when a deuterated internal standard was used in place of an analog. The mean bias with the analog IS was 96.8% with a standard deviation of 8.6%, while the deuterated IS yielded a mean bias of 100.3% with a standard deviation of 7.6%.[2]
| Performance Parameter | Deuterated Internal Standard (SIL-IS) | Analog Internal Standard | Key Advantages of Deuterated IS |
| Co-elution with Analyte | Typically co-elutes or has a very small, consistent retention time difference. | Retention time may differ significantly from the analyte. | Better compensation for matrix effects that can vary across a chromatographic peak. |
| Extraction Recovery | Nearly identical to the analyte. | Can differ from the analyte, leading to inaccurate quantification. | More reliable correction for losses during sample preparation. |
| Ionization Efficiency | Very similar to the analyte. | Can be significantly different, especially in the presence of matrix components. | Minimizes the impact of ion suppression or enhancement. |
| Precision | Generally higher (lower %CV). | Often lower (higher %CV). | Leads to more reproducible and reliable results. |
| Accuracy | Generally higher (closer to nominal values). | May introduce bias. | Provides a more accurate determination of the true analyte concentration. |
FDA Guidance on Internal Standard Validation
The FDA's "Bioanalytical Method Validation" guidance for industry outlines the expected validation parameters for methods employing internal standards. A key aspect of this is ensuring the internal standard response is consistent and does not adversely affect the accuracy of the analyte quantification.
Key Validation Parameters and Acceptance Criteria:
| Validation Parameter | FDA Recommendation/Industry Best Practice | Acceptance Criteria |
| Internal Standard Response Variability | The IS response in subject samples should be similar to the response in calibration standards and QCs. | The coefficient of variation (%CV) of the IS response should be monitored. A common practice is to set an acceptance window (e.g., 50-150% of the mean IS response of the calibrators and QCs).[3] |
| Selectivity | The IS should be free from interference from endogenous matrix components, metabolites, and concomitant medications. | The response of interfering components at the retention time of the IS should be less than 5% of the IS response in the lower limit of quantification (LLOQ) sample.[4] |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte and IS should be evaluated. | The matrix factor (ratio of analyte/IS peak area in the presence of matrix to that in a neat solution) should be consistent across different lots of matrix. The %CV of the matrix factor should typically be ≤15%. |
| Stability | The stability of the IS in stock solutions, working solutions, and in the biological matrix under various storage conditions should be established. | The mean concentration of the IS should be within ±15% of the nominal concentration. |
Experimental Protocols
Matrix Effect Evaluation
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with analyte and IS, then extracted.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and IS: MF = Peak Area in Set B / Peak Area in Set A.
-
Calculate the IS-normalized matrix factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.
Potential Challenges with Deuterated Internal Standards and Troubleshooting
While highly effective, deuterated internal standards are not without potential pitfalls.
-
Chromatographic Isotope Effect: Deuteration can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[2][5][6] If this shift is significant, it can lead to differential matrix effects.
-
Troubleshooting: Optimize chromatographic conditions to minimize the separation. If co-elution cannot be achieved, it is crucial to demonstrate that the differential matrix effect does not impact the accuracy and precision of the assay.
-
-
Isotopic Exchange and In-Source Loss of Deuterium: In some cases, deuterium atoms can be lost or exchanged, particularly if they are in labile positions on the molecule. This can lead to an underestimation of the analyte concentration.
-
Troubleshooting: Use internal standards with deuterium labels in stable positions. During method development, evaluate the stability of the deuterated standard under the analytical conditions.
-
-
Purity of the Deuterated Standard: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the LLOQ.
-
Troubleshooting: Use high-purity deuterated standards. The contribution of the unlabeled analyte in the IS solution should be assessed and should be negligible compared to the LLOQ.
-
Logical Workflow for Internal Standard Validation
Caption: Workflow for the selection and validation of a deuterated internal standard.
Signaling Pathway for Accurate Bioanalysis
Caption: The central role of the deuterated IS in achieving accurate quantification.
By carefully selecting and rigorously validating a deuterated internal standard according to FDA guidelines, researchers can significantly enhance the quality and reliability of their bioanalytical data, ultimately contributing to the successful development of new therapeutics.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. myadlm.org [myadlm.org]
- 6. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rosiglitazone and Rosiglitazone-d4 in Bioanalytical Studies
In the landscape of pharmaceutical analysis and drug development, the comparison between a therapeutic agent and its deuterated counterpart is not one of clinical bioequivalence but of analytical utility. This guide provides a detailed comparison of Rosiglitazone, a thiazolidinedione anti-diabetic drug, and its stable isotope-labeled analog, Rosiglitazone-d4. While direct bioequivalence studies are not applicable—as this compound is not intended for therapeutic use—its role as an internal standard is pivotal for establishing the bioequivalence of generic Rosiglitazone formulations. This guide is intended for researchers, scientists, and drug development professionals, offering insights into their comparative physicochemical properties, their respective roles in bioanalytical assays, and the experimental protocols that underpin these investigations.
Physicochemical Properties: A Tale of Two Isotopes
The fundamental difference between Rosiglitazone and this compound lies in the substitution of four hydrogen atoms with deuterium atoms. This subtle alteration in mass is the cornerstone of its utility in mass spectrometric detection, allowing for its differentiation from the non-labeled drug. The physicochemical properties of both compounds are nearly identical, ensuring that this compound mimics the behavior of Rosiglitazone during sample extraction and chromatographic separation.
| Property | Rosiglitazone | This compound |
| Molecular Formula | C₁₈H₁₉N₃O₃S[1] | C₁₈H₁₅D₄N₃O₃S[2] |
| Molecular Weight | 357.4 g/mol [1][3] | 361.45 g/mol [2] |
| Monoisotopic Mass | 357.11471265 g/mol [1] | Not explicitly found |
| Appearance | White to off-white solid[4] | Not explicitly found |
| pKa | 6.1 and 6.8[4] | Assumed to be very similar to Rosiglitazone |
| LogP | 2.4[3] | Assumed to be very similar to Rosiglitazone |
| Solubility | Readily soluble in ethanol and buffered aqueous solution at pH 2.3[4] | Assumed to be very similar to Rosiglitazone |
The Pivotal Role of this compound in Bioanalytical Assays
In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise measurement of the analyte of interest in a biological matrix. The ideal IS co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. A stable isotope-labeled version of the analyte, such as this compound, is considered the "gold standard" for an internal standard.
The use of a deuterated internal standard is recommended by regulatory agencies for bioanalytical method development.[5][6] The rationale is that its physicochemical properties are so similar to the analyte that it behaves identically during sample preparation and analysis, correcting for variability at each step. The only significant difference is its mass, which allows the mass spectrometer to distinguish it from the unlabeled Rosiglitazone.
Experimental Protocol: A Typical Rosiglitazone Bioequivalence Study
The following protocol outlines a standard experimental design for a bioequivalence study of an oral solid dosage form of Rosiglitazone, in line with regulatory expectations.
Study Design
A typical bioequivalence study for Rosiglitazone tablets is designed as a randomized, open-label, two-period, two-sequence, single-dose, crossover study.[7][8] A washout period of at least seven days is maintained between the two periods to ensure complete elimination of the drug from the previous phase.
Subject Population
The study is typically conducted in a cohort of healthy adult male volunteers.[7][8] The number of subjects is determined by statistical power calculations to ensure the ability to detect significant differences in pharmacokinetic parameters if they exist.
Dosing and Administration
After an overnight fast of at least 12 hours, subjects receive a single oral dose of either the test or reference Rosiglitazone formulation (e.g., 4 mg tablet) with a standardized volume of water.[7]
Blood Sample Collection
Blood samples are collected in labeled tubes containing an anticoagulant at specified time points. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.17, 0.33, 0.5, 0.75, 1, 1.25, 1.5, 2, 4, 6, 8, 12, and 24 hours after drug administration.[7] Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS Quantification
The concentration of Rosiglitazone in plasma samples is determined using a validated LC-MS/MS method.
-
Sample Preparation : A fixed volume of plasma is aliquoted, and a known amount of this compound (internal standard) is added. The samples then undergo a protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.
-
Chromatographic Separation : The extracted sample is injected into an HPLC system. A C18 column is commonly used to separate Rosiglitazone and this compound from other endogenous plasma components. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[9][10][11]
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for Rosiglitazone (e.g., m/z 358 → 135) and this compound.[11] The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
-
Quantification : A calibration curve is constructed by plotting the ratio of the peak area of Rosiglitazone to the peak area of this compound against the known concentrations of Rosiglitazone standards. The concentrations of Rosiglitazone in the study samples are then determined from this calibration curve.
Pharmacokinetic and Statistical Analysis
The following pharmacokinetic parameters are calculated for each subject:
-
Cmax : Maximum observed plasma concentration.
-
Tmax : Time to reach Cmax.
-
AUC(0-t) : Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf) : Area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2 : Elimination half-life.
To establish bioequivalence, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC(0-t), and AUC(0-inf) must fall within the acceptance range of 80% to 125%.[7]
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Rosiglitazone using this compound as an internal standard.
Caption: Bioanalytical workflow for Rosiglitazone using this compound as an internal standard.
References
- 1. pharmacompass.com [pharmacompass.com]
- 2. chembk.com [chembk.com]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rosiglitazone | 122320-73-4 [chemicalbook.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioequivalence and comparison of pharmacokinetic properties of 4-mg tablet formulations of rosiglitazone hydrochloride and rosiglitazone maleate: a single-dose, randomized, open-label, two-period crossover study in healthy adult male Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Inter-laboratory comparison of Rosiglitazone quantitation methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common analytical methods for the quantitation of Rosiglitazone, a member of the thiazolidinedione class of antidiabetic drugs. The selection of an appropriate analytical method is critical for accurate measurement in various matrices, from pharmaceutical formulations to biological samples in pharmacokinetic and metabolic studies. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common technique for the quantification of various molecules, a thorough search of commercially available kits did not yield specific immunoassays for the direct quantification of Rosiglitazone. Researchers interested in immunoassay-based methods may need to consider custom assay development.
Data Presentation
The following tables summarize the quantitative performance of HPLC-UV and LC-MS/MS methods for Rosiglitazone analysis based on data from published studies. These parameters are crucial for determining the suitability of a method for a specific application.
Table 1: Comparison of HPLC-UV Method Performance for Rosiglitazone Quantitation
| Parameter | Reported Range | Sample Matrix | Reference |
| Linearity | 0.1 - 200 µg/mL | Tablets | [1] |
| Accuracy | 99.75 - 105.3% | Tablets | [1] |
| Precision (%RSD) | Not explicitly stated | Tablets | [1] |
| Limit of Detection (LOD) | 4.07 µg/mL | Tablets | [2] |
| Limit of Quantitation (LOQ) | 12.33 µg/mL | Tablets | [2] |
Table 2: Comparison of LC-MS/MS Method Performance for Rosiglitazone Quantitation
| Parameter | Reported Range | Sample Matrix | Reference |
| Linearity | 1 - 10,000 ng/mL | Rat Plasma & Tissues | [3] |
| Accuracy (% Recovery) | 92.54 - 96.64% | Rat Plasma & Tissues | [3] |
| Precision (%RSD) | < 15% (Intra-day & Inter-day) | Human Plasma | [4] |
| Limit of Detection (LOD) | 0.6 ng/mL | Rat Plasma & Tissues | [3] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | Rat Plasma & Tissues | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols offer a starting point for researchers looking to implement these techniques in their own laboratories.
HPLC-UV Method for Rosiglitazone in Pharmaceutical Tablets[1][2]
This method is suitable for the quantification of Rosiglitazone in solid dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.01M ammonium acetate, in a 50:50 (v/v) ratio is a typical mobile phase.
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection is performed at approximately 245 nm.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Rosiglitazone.
-
Dissolve the powder in the mobile phase, using sonication to ensure complete dissolution.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the assay.
-
-
Quantitation: The concentration of Rosiglitazone is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of a Rosiglitazone reference standard.
LC-MS/MS Method for Rosiglitazone in Biological Matrices (Plasma and Tissues)[3][4]
This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.
-
Column: A C18 column (e.g., 50 mm x 4.6 mm, 3 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) and an organic solvent (e.g., acetonitrile) is used.
-
Flow Rate: A typical flow rate is around 0.8 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: The specific precursor-to-product ion transitions for Rosiglitazone and an internal standard (e.g., Pioglitazone) are monitored. For Rosiglitazone, a common transition is m/z 358.0 → 135.0.[3]
-
-
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Quantitation: The concentration of Rosiglitazone is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.
Mandatory Visualization
Rosiglitazone Signaling Pathway
Rosiglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Caption: Rosiglitazone activates PPARγ, leading to changes in gene expression and improved insulin sensitivity.
Experimental Workflow for Inter-laboratory Comparison
An inter-laboratory comparison study is essential for assessing the reproducibility and robustness of an analytical method across different laboratories.
Caption: A generalized workflow for conducting an inter-laboratory comparison of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. bohrium.com [bohrium.com]
- 3. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Internal Standards for Rosiglitazone Analysis: Rosiglitazone-d4 vs. Structural Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Rosiglitazone, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of bioanalytical methods. This guide provides an objective comparison of the most commonly employed internal standards for Rosiglitazone quantification—the stable isotope-labeled standard Rosiglitazone-d4 and the structural analogs Pioglitazone and Glibenclamide/Glipizide.
This comparison is based on a comprehensive review of published experimental data from various liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) methods. The guide summarizes key performance characteristics, details experimental protocols, and provides a visual representation of Rosiglitazone's primary signaling pathway.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization and extraction behavior. This close chemical and physical resemblance allows them to effectively compensate for variations in sample preparation and instrument response, leading to higher accuracy and precision.
However, the use of deuterated standards is not without potential challenges. In some cases, a partial chromatographic separation between the analyte and the deuterated IS can occur, which may lead to differential matrix effects if the ion suppression profile is not uniform across the peak.
The Practical Alternatives: Structural Analog Internal Standards
When a SIL IS is not available or cost-prohibitive, structural analogs that are chemically similar to the analyte of interest are often employed. For Rosiglitazone, common structural analog internal standards include Pioglitazone (another member of the thiazolidinedione class) and sulfonylureas like Glibenclamide or its close relative, Glipizide.
While generally more accessible, structural analogs may not perfectly mimic the behavior of the analyte during sample processing and analysis. Differences in extraction recovery, ionization efficiency, and chromatographic retention can introduce variability and potentially impact the accuracy of the results. Careful validation is crucial to ensure that a structural analog IS adequately tracks the analyte.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of analytical methods for Rosiglitazone quantification using this compound, Pioglitazone, and Glibenclamide/Glipizide as internal standards. The data has been compiled from multiple published studies.
Table 1: Method Performance with this compound (or -d3) as Internal Standard
| Parameter | Reported Values | Method | Reference |
| Linearity Range | 1 - 1000 ng/mL | LC-MS/MS | N/A |
| Accuracy | Within ±15% | LC-MS/MS | N/A |
| Precision (CV%) | < 15% | LC-MS/MS | N/A |
| LLOQ | 1 ng/mL | LC-MS/MS | N/A |
Note: Specific quantitative data from a single comprehensive validation study for this compound was not available in the reviewed literature. The values presented are typical acceptance criteria for bioanalytical method validation.
Table 2: Method Performance with Pioglitazone as Internal Standard
| Parameter | Reported Values | Method | Reference |
| Linearity Range | 1 - 10,000 ng/mL | LC-MS/MS | [1] |
| Accuracy (% Bias) | -3.2% to 5.3% | RP-HPLC | [N/A] |
| Precision (CV%) | ≤ 7.7% (inter-day) | RP-HPLC | [N/A] |
| Recovery | Rosiglitazone: ~79%, Pioglitazone: ~60% | RP-HPLC | [N/A] |
| LLOQ | 1.0 ng/mL | LC-MS/MS | [1] |
Table 3: Method Performance with Glibenclamide/Glipizide as Internal Standard
| Parameter | Reported Values | Method | Reference |
| Linearity Range | 5 - 800 ng/mL | LC-MS/MS | [2] |
| Accuracy | 90 - 105% | LC-MS/MS | [2] |
| Precision (RSD%) | 4 - 9% (intra- and inter-day) | LC-MS/MS | [2] |
| LLOQ | 5 ng/mL | LC-MS/MS | [2] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Method Using Pioglitazone as Internal Standard (LC-MS/MS)[1]
-
Sample Preparation: To 100 µL of plasma, 10 µL of internal standard solution (Pioglitazone) was added, followed by protein precipitation with acetonitrile. After vortexing and centrifugation, the supernatant was injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Gemini C18 (50 x 4.6 mm, 3 µm)
-
Mobile Phase: 10 mM ammonium formate (pH 4.0) and acetonitrile (10:90, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM)
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Transitions: Rosiglitazone (m/z 358.0 → 135.0), Pioglitazone (m/z 357.0 → 134.0)
-
Method Using Glibenclamide/Glipizide as Internal Standard (LC-MS/MS)[2]
-
Sample Preparation: Liquid-liquid extraction was performed on plasma samples using a mixture of chloroform and isoamyl alcohol (9:1). The organic layer was evaporated to dryness and the residue was reconstituted before injection. Glipizide was used as the internal standard.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Aqueous ammonium formate (pH 3.0, 10 mM) and methanol
-
Flow Rate: Isocratic elution
-
Injection Volume: 20 µL
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM)
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Transitions: Rosiglitazone (m/z 358 → 135), Glibenclamide (m/z 494 → 369), Glipizide (m/z 446 → 321)
-
Rosiglitazone Signaling Pathway
Rosiglitazone exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.[3][4] The following diagram illustrates the canonical signaling pathway.
References
- 1. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
A Head-to-Head Battle: HPLC vs. LC-MS/MS for Rosiglitazone Quantification
In the realm of pharmaceutical analysis, the precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Rosiglitazone, an anti-diabetic agent of the thiazolidinedione class, is no exception. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique for Rosiglitazone quantification is a critical decision. This guide provides an objective comparison of two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data to inform your methodological choices.
At a Glance: Key Performance Metrics
The choice between HPLC and LC-MS/MS for Rosiglitazone quantification often hinges on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a summary of key quantitative performance parameters for both methods.
| Parameter | HPLC | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.04 µg/mL | 0.015 - 0.6 ng/mL |
| Limit of Quantification (LOQ) | 0.025 - 0.13 µg/mL | 0.052 - 1.0 ng/mL |
| Linearity Range | 0.25 - 50 µg/mL | 0.05 - 10,000 ng/mL |
| Recovery | >90% | 92.49% - 96.64% |
| Precision (%RSD) | 0.58% - 7.7% | < 4.82% |
In-Depth Comparison: Sensitivity, Specificity, and Throughput
High-Performance Liquid Chromatography, often coupled with Ultraviolet (UV) or fluorescence detection, has been a reliable workhorse for the quantification of Rosiglitazone in pharmaceutical formulations.[1][2][3][4] It offers robust and reproducible results, with a straightforward workflow. However, when analyzing complex biological matrices such as plasma or tissues, the selectivity of HPLC with conventional detectors can be a limitation, potentially leading to interference from endogenous components.[5][6]
Enter Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its exceptional sensitivity and specificity.[7][8][9] By utilizing the mass-to-charge ratio of the analyte and its fragments, LC-MS/MS can distinguish Rosiglitazone from co-eluting compounds with a high degree of confidence. This makes it particularly well-suited for bioanalytical applications where trace-level detection is crucial.[7][8] The lower limits of detection and quantification achieved with LC-MS/MS, often in the picogram-per-milliliter range, are significantly better than those of HPLC.[7][8]
Experimental Protocols
Below are detailed methodologies for representative HPLC and LC-MS/MS assays for Rosiglitazone quantification.
HPLC Method
A common approach for HPLC analysis of Rosiglitazone involves a reversed-phase C18 column.[3][5][6]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile, followed by centrifugation. The supernatant is then injected into the HPLC system.[5]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M dibasic potassium hydrogen phosphate, pH 6.5) and acetonitrile (e.g., 65:35, v/v) is commonly used.[5]
-
Column: A C18 column (e.g., Nova-pak C18, 4 µm, 150 mm x 4.6 mm) is a popular choice.[7]
-
Detection: UV detection at a specific wavelength (e.g., 235 nm or 240 nm) or fluorescence detection (excitation: 247 nm, emission: 367 nm) is employed.[3][4][6]
-
LC-MS/MS Method
The LC-MS/MS method offers higher sensitivity and is ideal for bioanalysis.[7][8]
-
Sample Preparation: Similar to HPLC, protein precipitation is a common sample preparation technique.[10] Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.[9]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution using a combination of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) and an organic solvent (e.g., acetonitrile) is typical.[8]
-
Column: A C18 column (e.g., Gemini C18, 3 µm, 50 x 4.6 mm) is frequently used.[8]
-
Flow Rate: Flow rates are generally lower than in conventional HPLC, often around 0.8 mL/min.[8]
-
-
Mass Spectrometry Conditions:
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the typical experimental workflows for HPLC and LC-MS/MS analysis of Rosiglitazone.
Conclusion: Making the Right Choice
Both HPLC and LC-MS/MS are powerful and validated techniques for the quantification of Rosiglitazone. The selection of the most appropriate method depends on the specific analytical needs.
-
HPLC is a cost-effective and robust method, well-suited for routine quality control of pharmaceutical formulations where high concentrations of the analyte are expected and the sample matrix is relatively simple.
-
LC-MS/MS is the superior choice for applications requiring high sensitivity and specificity, such as pharmacokinetic studies, therapeutic drug monitoring, and analysis of Rosiglitazone in complex biological matrices. Its ability to provide structural information through fragmentation patterns adds an extra layer of confidence to the analytical results.
For researchers and drug development professionals, a thorough evaluation of the analytical requirements, including sensitivity, selectivity, sample matrix, and available instrumentation, will guide the selection of the optimal method for Rosiglitazone quantification, ensuring accurate and reliable data for their critical studies.
References
- 1. Spectrophotometric and HPLC determinations of anti-diabetic drugs, rosiglitazone maleate and metformin hydrochloride, in pure form and in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.usm.my [web.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Practical Guide to Cross-Validation of Bioanalytical Methods Using Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the reliability and consistency of bioanalytical data are paramount. When bioanalytical methods are transferred between laboratories, updated, or when data from different studies are combined, a critical process known as cross-validation is essential to ensure data integrity.[1][2][3] This guide provides a comprehensive comparison of two hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of an analyte using Rosiglitazone-d4 as an internal standard, focusing on the cross-validation process.
Understanding Bioanalytical Method Cross-Validation
Cross-validation is the process of comparing the results from two validated bioanalytical methods to demonstrate their equivalence.[2] This is crucial when, for instance, a study's samples are analyzed at different sites or with different techniques.[2] The goal is to ensure that the data generated by each method is comparable and can be reliably pooled for pharmacokinetic, toxicokinetic, or other clinical assessments.[1][4] Regulatory bodies like the FDA and EMA provide guidelines on when and how to perform cross-validation, emphasizing the need for predefined acceptance criteria.[2][4]
The International Council for Harmonisation (ICH) M10 guideline further underscores the importance of assessing bias between methods.[5] Cross-validation typically involves analyzing the same set of quality control (QC) samples and, where possible, incurred samples (samples from dosed subjects) with both methods.[1][6]
Comparative Analysis of Two LC-MS/MS Methods
This guide compares two distinct LC-MS/MS methods, Method A and Method B, for the quantification of a hypothetical analyte in human plasma, both employing this compound as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a preferred practice in LC-MS bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[7]
Method A: The Reference Method
Method A represents an established and fully validated bioanalytical method currently in use for routine sample analysis.
Method B: The Comparator Method
Method B is a newly developed or modified method, perhaps implemented in a different laboratory or utilizing different instrumentation, which requires cross-validation against Method A.
Quantitative Data Comparison
The following tables summarize the performance characteristics of both methods, based on a simulated cross-validation study. The acceptance criteria are derived from FDA and EMA guidelines, which generally require the mean accuracy to be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) and the precision (Coefficient of Variation, %CV) to be ≤15% (≤20% for the LLOQ).[1][4]
Table 1: Accuracy and Precision of Calibration Standards
| Concentration (ng/mL) | Method A Accuracy (%) | Method A Precision (%CV) | Method B Accuracy (%) | Method B Precision (%CV) |
| 1 (LLOQ) | 98.5 | 8.2 | 102.1 | 9.5 |
| 2 | 101.2 | 6.5 | 99.8 | 7.1 |
| 50 | 103.4 | 4.1 | 104.5 | 4.8 |
| 200 | 97.8 | 3.5 | 98.9 | 3.9 |
| 800 | 99.1 | 2.8 | 100.5 | 3.1 |
| 1000 (ULOQ) | 100.8 | 2.1 | 99.4 | 2.5 |
Table 2: Cross-Validation of Quality Control Samples
| QC Level (ng/mL) | Method A Mean Conc. (ng/mL) | Method B Mean Conc. (ng/mL) | % Difference | Acceptance Criteria (% Diff) |
| 3 (Low) | 2.95 | 3.08 | 4.4 | ≤ ±15% |
| 400 (Mid) | 405.2 | 410.8 | 1.4 | ≤ ±15% |
| 750 (High) | 748.1 | 759.5 | 1.5 | ≤ ±15% |
Table 3: Incurred Sample Reanalysis (ISR)
| Sample ID | Initial Concentration (Method A, ng/mL) | Re-assay Concentration (Method B, ng/mL) | % Difference | Acceptance Criteria (% Diff) |
| ISR-01 | 15.8 | 16.5 | 4.4 | ≤ ±20% |
| ISR-02 | 123.4 | 118.9 | -3.6 | ≤ ±20% |
| ISR-03 | 542.1 | 560.3 | 3.4 | ≤ ±20% |
| ISR-04 | 889.7 | 854.2 | -4.0 | ≤ ±20% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are the protocols for the key experiments cited in this guide.
Sample Preparation (Both Methods)
-
Thaw plasma samples and quality controls at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Method A: Reference Method
-
HPLC: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Analyte: [M+H]+ → fragment ion
-
This compound: m/z 362.1 → 139.1
-
Method B: Comparator Method
-
UPLC: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: 10% B to 90% B over 2.5 minutes
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Thermo Scientific™ TSQ Altis™ Triple Quadrupole Mass Spectrometer
-
Ionization: ESI, Positive Mode
-
MRM Transitions:
-
Analyte: [M+H]+ → fragment ion
-
This compound: m/z 362.1 → 139.1
-
Visualizing the Workflow
To better understand the logical flow of the cross-validation process, the following diagrams have been generated.
Bioanalytical Method Cross-Validation Workflow
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Evaluating Rosiglitazone-d4 as an Internal Standard: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic drugs in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. The use of an internal standard (IS) is critical for correcting analytical variability. For mass spectrometry-based assays, a stable isotope-labeled (SIL) version of the analyte is considered the gold standard. This guide provides an objective evaluation of Rosiglitazone-d4 as an internal standard for the bioanalysis of rosiglitazone, comparing its performance with other commonly used internal standards, supported by experimental data from published literature.
Performance of Rosiglitazone-d3 as an Internal Standard
A detailed study by Kim et al. (2009) provides a comprehensive validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of rosiglitazone and its major metabolites, N-desmethyl and p-hydroxy rosiglitazone, in human plasma. This study utilized Rosiglitazone-d3 as the internal standard, which, due to its structural and physicochemical similarity to this compound, serves as an excellent surrogate for evaluating its performance.[1][2]
The method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL for all analytes.[1][2] The assay exhibited excellent linearity over the concentration ranges of 1-500 ng/mL for rosiglitazone.[1][2] The validation results, summarized in the table below, underscore the reliability and robustness of using a deuterated form of rosiglitazone as an internal standard.
| Validation Parameter | Rosiglitazone Performance with Rosiglitazone-d3 IS |
| Linearity (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (% CV) | < 14.4% |
| Inter-day Precision (% CV) | < 14.4% |
| Accuracy (%) | 93.3 - 112.3% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Data sourced from Kim et al. (2009).[1][2] |
Crucially, the study reported no significant cross-talk or matrix effects when using Rosiglitazone-d3, indicating that it effectively compensated for variations in ionization efficiency.[1][2]
Comparison with Alternative Internal Standards
While a deuterated internal standard is often preferred, other structurally similar compounds have been successfully employed for the quantification of rosiglitazone. The table below compares the performance of Rosiglitazone-d3 with other internal standards reported in the literature.
| Internal Standard | Analytical Method | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Reference |
| Rosiglitazone-d3 | LC-MS/MS | Human Plasma | 1 - 500 | 1 | Kim et al. (2009)[1][2] |
| Pioglitazone | LC-MS/MS | Rat Dried Blood Spots & Urine | 0.05 - 100 | 0.052 (DBS), 0.075 (Urine) | [3] |
| Phenformin | HPLC-ESI-MS | Human Plasma | 1.054 - 263.5 | 1.054 | [4] |
| Nicardipine | RP-HPLC | Human Plasma | 100 - 25000 | 130 | [5] |
This comparison highlights that while other internal standards can be effective, the use of a deuterated standard like Rosiglitazone-d3 allows for achieving a low LLOQ and demonstrates excellent accuracy and precision, making it highly suitable for sensitive bioanalytical applications.
Experimental Protocols
Method Using Rosiglitazone-d3 Internal Standard
The following is a summary of the experimental protocol employed by Kim et al. (2009) for the LC-MS/MS analysis of rosiglitazone using Rosiglitazone-d3 as the internal standard.[1][2]
Sample Preparation: A simple protein precipitation method was used. To 0.1 mL of human plasma, 0.2 mL of acetonitrile containing 40 ng/mL of Rosiglitazone-d3 was added.[1][2] The mixture was vortexed and then centrifuged to pellet the precipitated proteins. The supernatant was then directly injected into the LC-MS/MS system.
Liquid Chromatography:
-
Column: Luna C18 (100 mm x 2.0 mm, 3-µm particle size)[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)[1]
-
Flow Rate: 0.2 mL/min[1]
-
Total Run Time: 2.5 minutes per sample[1]
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer[1]
-
Ionization Mode: Positive electrospray ionization (ESI)[1]
-
Detection Mode: Selected reaction monitoring (SRM)[1]
-
Mass Transitions:
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of rosiglitazone using a deuterated internal standard.
Signaling Pathway of Rosiglitazone
Rosiglitazone acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue. The activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.
References
- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination and pharmacokinetic study of metformin and rosiglitazone in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Rosiglitazone-d4 vs. C13-Rosiglitazone in Bioanalytical Assays
An essential guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the accurate quantification of Rosiglitazone.
In the realm of pharmacokinetic and metabolic studies, the precise quantification of therapeutic agents is paramount. Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) and has been extensively studied for its role in type 2 diabetes.[1] The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of a suitable internal standard (IS) to ensure accuracy and precision.
Stable isotope-labeled (SIL) analogues of the analyte are the preferred choice for internal standards in LC-MS/MS due to their similar physicochemical properties to the analyte, which allows them to compensate for variations during sample preparation and analysis.[2][3] This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for Rosiglitazone: the deuterated Rosiglitazone-d4 and the carbon-13 labeled C13-Rosiglitazone.
The Contenders: A Look at Deuterium vs. Carbon-13 Labeling
The fundamental difference between this compound and C13-Rosiglitazone lies in the isotope used for labeling. In this compound, four hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D). In C13-Rosiglitazone, one or more carbon-12 atoms are substituted with carbon-13 (¹³C). This seemingly subtle distinction can have significant implications for the performance of the internal standard.
Deuterium Labeling (this compound): Deuterium labeling is a common and often more cost-effective method for synthesizing SIL internal standards. However, the significant mass difference between hydrogen and deuterium (approximately 100%) can lead to a phenomenon known as the "isotope effect."[4] This can manifest as a slight difference in chromatographic retention time between the analyte and the deuterated internal standard.[5][6] If the analyte and IS do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, potentially compromising the accuracy of quantification.[6]
Carbon-13 Labeling (C13-Rosiglitazone): Carbon-13 labeling involves replacing ¹²C with ¹³C, which results in a much smaller relative mass difference. Consequently, ¹³C-labeled internal standards are chemically and physically more similar to the unlabeled analyte.[4] This minimizes the isotopic effect, leading to near-identical chromatographic behavior and co-elution with the analyte.[7][8] This co-elution is crucial for effectively compensating for matrix effects and ensuring the highest level of accuracy and precision in quantitative assays.[3]
Performance Showdown: A Data-Driven Comparison
Table 1: General Performance Characteristics
| Feature | This compound | C13-Rosiglitazone | Rationale |
| Co-elution with Analyte | Potential for slight retention time shift | Expected to co-elute perfectly | The larger mass difference in deuterium labeling can lead to chromatographic separation from the analyte. |
| Compensation for Matrix Effects | Good | Excellent | Perfect co-elution of C13-Rosiglitazone ensures it experiences the same matrix effects as the analyte. |
| Accuracy & Precision | Good to Excellent | Excellent | Reduced isotopic effects with C13-labeling lead to more reliable quantification. |
| Risk of Isotopic Exchange | Low (if label is on a stable position) | Negligible | Carbon-carbon bonds are extremely stable, minimizing the risk of label loss. |
| Cost-Effectiveness | Generally more affordable | Can be more expensive to synthesize | The synthesis of ¹³C-labeled compounds is often more complex. |
Table 2: Expected Quantitative Performance in a Bioanalytical Assay
| Parameter | This compound | C13-Rosiglitazone |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% |
| Precision (% CV) | < 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | Comparable | Comparable |
Experimental Corner: A Generic LC-MS/MS Protocol for Rosiglitazone Quantification
The following is a representative experimental protocol for the quantification of Rosiglitazone in human plasma. This protocol can be adapted for use with either this compound or C13-Rosiglitazone as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound or C13-Rosiglitazone at a concentration of 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Rosiglitazone from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Rosiglitazone: Precursor ion (Q1) m/z 358.1 → Product ion (Q3) m/z 135.1
-
This compound: Precursor ion (Q1) m/z 362.1 → Product ion (Q3) m/z 139.1
-
C13-Rosiglitazone (example with 6 ¹³C atoms): Precursor ion (Q1) m/z 364.1 → Product ion (Q3) m/z 141.1
-
Visualizing the Science: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathway of Rosiglitazone.
References
- 1. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rosiglitazone and Pioglitazone Leveraging Deuterated Standards
In the landscape of type 2 diabetes management, Rosiglitazone and Pioglitazone, both members of the thiazolidinedione (TZD) class, have been pivotal therapeutic agents. Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2] This guide provides a detailed comparative analysis of these two compounds, with a special focus on the application of deuterated standards in their precise quantification—a critical aspect for pharmacokinetic studies and clinical trial accuracy.
Clinical Efficacy and Metabolic Effects: A Head-to-Head Comparison
Numerous clinical studies and meta-analyses have been conducted to compare the efficacy and metabolic effects of Rosiglitazone and Pioglitazone. While both drugs effectively improve glycemic control, they exhibit distinct profiles in their impact on lipid parameters and cardiovascular outcomes.
In terms of glycemic control, both medications demonstrate a similar ability to reduce HbA1c levels.[3] A meta-analysis of randomized controlled trials showed no significant difference in the pooled estimate of effect on A1c between Pioglitazone (-0.99%) and Rosiglitazone (-0.92%) when compared to a placebo.[3]
However, their effects on lipid profiles diverge significantly. Pioglitazone has been shown to have a more favorable impact on lipids. One study found that Pioglitazone treatment led to a decrease in triglyceride levels, while Rosiglitazone was associated with an increase.[4][5] Furthermore, while both drugs increase high-density lipoprotein cholesterol (HDL-C), the beneficial effect is more pronounced with Pioglitazone.[5] Conversely, Rosiglitazone has been associated with a greater increase in low-density lipoprotein cholesterol (LDL-C) compared to Pioglitazone.[5]
Concerns regarding cardiovascular safety have been a significant point of differentiation between the two drugs. Some studies have suggested an increased risk of myocardial infarction and heart failure with Rosiglitazone compared to Pioglitazone.[5][6][7]
Below is a summary of the comparative clinical and metabolic effects of Rosiglitazone and Pioglitazone based on findings from various studies.
| Parameter | Rosiglitazone | Pioglitazone | Key Findings |
| Glycemic Control (HbA1c) | Similar Reduction | Similar Reduction | Both drugs show comparable efficacy in improving glycemic control.[3] |
| Triglycerides | Increase | Decrease | Pioglitazone demonstrates a more favorable effect by lowering triglyceride levels.[4][5] |
| HDL Cholesterol | Increase | Greater Increase | Both drugs raise HDL, but the effect is more significant with Pioglitazone.[5] |
| LDL Cholesterol | Greater Increase | Lesser Increase | Rosiglitazone is associated with a more pronounced increase in LDL cholesterol.[5] |
| Total Cholesterol | Increase | Less pronounced increase | Rosiglitazone may increase total cholesterol more than Pioglitazone.[3] |
| Cardiovascular Risk | Increased risk of MI and CHF reported in some studies | Lower comparative risk of certain cardiovascular events | Studies have raised concerns about the cardiovascular safety profile of Rosiglitazone.[5][6][7] |
The Role of Deuterated Standards in Bioanalysis
The accurate quantification of Rosiglitazone and Pioglitazone in biological matrices is paramount for pharmacokinetic assessments and for establishing a clear understanding of their dose-response relationships. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity.
The use of stable isotope-labeled internal standards, particularly deuterated analogues of the analytes (e.g., Rosiglitazone-d4 and Pioglitazone-d4), is a critical component of robust LC-MS/MS methodologies. These deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, meaning they co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known amount of the deuterated standard to each sample at the beginning of the sample preparation process, any variability in sample extraction, handling, or instrument response can be effectively normalized. This ensures a highly accurate and precise measurement of the drug concentration.
Experimental Protocols
While a direct head-to-head study detailing the simultaneous analysis of Rosiglitazone and Pioglitazone using their respective deuterated standards was not found in the immediate search, established LC-MS/MS methods for each compound using deuterated internal standards provide a clear framework for such a comparative analysis. The following protocol outlines a general methodology that can be adapted for the simultaneous quantification of both drugs.
LC-MS/MS Method for Simultaneous Quantification of Rosiglitazone and Pioglitazone
1. Sample Preparation (Plasma)
-
To 100 µL of human plasma, add 10 µL of a working internal standard solution containing this compound and Pioglitazone-d4 at an appropriate concentration.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rosiglitazone: m/z 358.1 → 135.1
-
This compound: m/z 362.1 → 139.1
-
Pioglitazone: m/z 357.1 → 134.1
-
Pioglitazone-d4: m/z 361.1 → 138.1
-
-
Data Analysis: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological activity and the analytical process, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of Rosiglitazone and Pioglitazone via PPARγ activation.
Caption: Experimental workflow for the bioanalysis of Rosiglitazone and Pioglitazone.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uth.edu [uth.edu]
- 3. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of rosiglitazone and pioglitazone on fasting and postprandial low-density lipoprotein size and subclasses in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Does Pioglitazone Compare With Rosiglitazone? [medscape.com]
- 6. jwatch.org [jwatch.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Rosiglitazone-d4: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Rosiglitazone-d4 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing environmental impact and protecting personnel.
Hazard Profile and Waste Classification
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | May be harmful if swallowed. | Standard laboratory coat, safety glasses with side shields, nitrile gloves. |
| Skin Irritation | May cause skin irritation upon prolonged or repeated contact. | Standard laboratory coat, safety glasses with side shields, nitrile gloves. |
| Eye Irritation | May cause eye irritation. | Safety glasses with side shields or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from the point of use to final waste collection.
-
Segregation of Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, disposable lab coats), and weighing papers, should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Management:
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
Ensure containers are kept closed except when adding waste.
-
Label containers with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic").
-
-
Decontamination of Glassware and Equipment:
-
Thoroughly rinse all glassware and equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or methanol), followed by a final rinse with soap and water.
-
The initial solvent rinse should be collected as hazardous liquid waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected as hazardous liquid waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste. However, consult your local EHS guidelines for specific requirements.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including a respirator if the spill generates dust.
-
For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[1] Avoid generating dust.
-
For larger spills, follow your institution's established spill response procedures.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.[2][3] Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Workflow for Handling and Disposal
This diagram outlines the standard workflow for a researcher handling this compound, incorporating safety and disposal steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
